Fmoc-D-Asp(OtBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-39-3 | |
| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Asp(OtBu)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of D-aspartic acid into peptide chains. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine and the tert-butyl (tBu) ester for the side-chain carboxyl group allows for orthogonal deprotection strategies, which are fundamental to modern peptide chemistry. This technical guide provides a comprehensive overview of the synthesis and purification methods for this important reagent, including detailed experimental protocols and quantitative data to support researchers in its preparation and quality control.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the selective esterification of the β-carboxyl group of D-aspartic acid with a tert-butyl group to yield the intermediate H-D-Asp(OtBu)-OH. The second step is the protection of the α-amino group of this intermediate with the Fmoc group.
Step 1: Synthesis of H-D-Asp(OtBu)-OH Intermediate
The formation of the tert-butyl ester at the β-carboxyl position is a critical step that prevents this functional group from participating in undesired side reactions during peptide synthesis. A common method for this esterification is the acid-catalyzed addition of isobutylene (B52900) to D-aspartic acid.
Experimental Protocol: Synthesis of H-D-Asp(OtBu)-OH
-
Reaction Setup: Suspend D-aspartic acid in dichloromethane (B109758) (DCM) in a pressure-resistant vessel.
-
Catalyst Addition: Add anhydrous p-toluenesulfonic acid as a catalyst.
-
Isobutylene Introduction: Cool the suspension to between -10°C and -5°C and introduce isobutylene gas.
-
Reaction: Seal the vessel and stir the reaction mixture for 48 to 72 hours, maintaining the low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene. The reaction mixture will contain a mixture of di-esterified, mono-esterified (the desired product), and unreacted aspartic acid. Adjust the pH of the aqueous phase to 8-9 to separate the di-tert-butyl ester into an organic phase, leaving the desired mono-ester and starting material in the aqueous phase.
-
Purification of the Intermediate: The intermediate H-D-Asp(OtBu)-OH can be further purified by crystallization, potentially as a salt (e.g., with dicyclohexylamine), followed by liberation of the free amino acid.
| Parameter | Value | Reference |
| Starting Material | D-Aspartic Acid | [1] |
| Reagents | Isobutylene, p-toluenesulfonic acid, Dichloromethane | [1] |
| Reaction Temperature | -10°C to -5°C | [1] |
| Reaction Time | 48 - 72 hours | [1] |
Step 2: N-Fmoc Protection of H-D-Asp(OtBu)-OH
Once the H-D-Asp(OtBu)-OH intermediate is obtained and purified, the α-amino group is protected using an Fmoc reagent, typically 9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu).
Experimental Protocol: N-Fmoc Protection
-
Dissolution: Dissolve H-D-Asp(OtBu)-OH in a suitable solvent mixture, such as aqueous acetone (B3395972) or a mixture of 1,4-dioxane (B91453) and water.
-
Base Addition: Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the amino group, facilitating the nucleophilic attack on the Fmoc-OSu.
-
Fmoc-OSu Addition: Add Fmoc-OSu to the reaction mixture portion-wise while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by TLC until the starting amino acid ester is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Washing: Wash the organic layer sequentially with dilute acid, water, and brine to remove unreacted starting materials and by-products.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
| Parameter | Value | Reference |
| Starting Material | H-D-Asp(OtBu)-OH | General Knowledge |
| Reagent | Fmoc-OSu | General Knowledge |
| Base | Sodium Bicarbonate or DIPEA | General Knowledge |
| Solvent | Aqueous Acetone or Dioxane/Water | General Knowledge |
| Reaction Time | Several hours to overnight | General Knowledge |
Purification of this compound
The final purity of this compound is critical for its successful application in peptide synthesis. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a highly effective method for purifying the final product to a high degree.
Experimental Protocol: Recrystallization from Toluene (B28343)
-
Dissolution: Dissolve the crude this compound (e.g., 100 g) in a suitable volume of toluene (e.g., 600 ml) by heating the mixture to 50°C with stirring for approximately one hour.
-
Cooling and Crystallization: Slowly cool the solution to room temperature (around 30°C) and continue stirring for about two hours to allow for the formation of crystals. For enhanced crystallization, the solution can be further cooled in an ice bath.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with cold toluene to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum at a temperature of around 50°C.
| Parameter | Value | Reference |
| Solvent | Toluene | [2] |
| Dissolution Temperature | 50°C | [2] |
| Crystallization Temperature | 30 ± 5°C | [2] |
| Drying Temperature | 50°C (under vacuum) | [2] |
Alternative Recrystallization Solvents: A mixture of ethyl acetate and a non-polar solvent like hexane (B92381) or heptane (B126788) can also be effective for recrystallization. The crude product is dissolved in a minimal amount of hot ethyl acetate, and the non-polar solvent is added dropwise until the solution becomes turbid. Upon cooling, crystals of the purified product will form.
Flash Column Chromatography
For smaller scale purifications or to remove closely related impurities, flash column chromatography over silica (B1680970) gel is a viable option.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for Fmoc-amino acids is a gradient of ethyl acetate in hexane or petroleum ether. The exact gradient will depend on the specific impurities present.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane/Petroleum Ether |
Quality Control and Data
The quality of the synthesized this compound should be assessed using various analytical techniques to ensure its suitability for peptide synthesis.
| Analysis | Specification |
| Appearance | White to off-white powder or crystalline solid |
| Purity (HPLC) | ≥ 99.0% |
| Enantiomeric Purity | ≥ 99.5% D-isomer |
| Melting Point | Approximately 146-151 °C |
Workflow Diagrams
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Purification Workflow
Caption: Purification and quality control workflow for this compound.
Conclusion
The synthesis and purification of this compound require careful execution of a two-step synthetic route followed by rigorous purification. By following the detailed protocols outlined in this guide, researchers and professionals in drug development can confidently prepare high-purity this compound, a vital component for the synthesis of D-amino acid-containing peptides. The provided quantitative data and workflows serve as a valuable resource for optimizing these processes and ensuring the quality of the final product.
References
An In-depth Technical Guide on the Mechanism of Action of Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH, in solid-phase peptide synthesis (SPPS). This document details the fundamental principles of its use, the chemical transformations involved, potential side reactions, and detailed experimental protocols to guide researchers in the successful synthesis of peptides containing D-aspartic acid residues.
Core Principles of this compound in SPPS
This compound is a cornerstone building block for the synthesis of peptides containing D-aspartic acid using the widely adopted Fmoc/tBu orthogonal protection strategy. This strategy relies on the differential stability of the protecting groups to acidic and basic conditions, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support.
The core of this strategy involves:
-
Temporary Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the D-aspartic acid. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Permanent Side-Chain OtBu Protection: The β-carboxyl group of the D-aspartic acid side chain is protected by a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.
This orthogonality is crucial for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protecting groups.
The SPPS Cycle with this compound
The synthesis of a peptide on a solid support is a cyclical process, with each cycle resulting in the addition of one amino acid residue. The general workflow for incorporating an this compound residue is as follows:
Nα-Fmoc Group Deprotection
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in DMF. The mechanism is a base-catalyzed β-elimination reaction.
The process involves two main steps:
-
Abstraction of the acidic proton on the fluorenyl ring system by piperidine.
-
Subsequent β-elimination, which releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).
The piperidine also acts as a scavenger for the electrophilic DBF, forming a stable adduct that is washed away, preventing unwanted side reactions with the newly liberated amine of the peptide chain.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Fmoc-D-Asp(OtBu)-OH in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the formation of deletion sequences, which ultimately compromise the purity and yield of the final peptide product. This document offers both qualitative and quantitative solubility data, a detailed experimental protocol for determining solubility, and a logical workflow to guide researchers.
Solubility Data of Fmoc-Asp(OtBu)-OH
The solubility of Fmoc-protected amino acids is highly dependent on the solvent, temperature, and the specific stereoisomer and protecting groups. While extensive quantitative data for this compound is not universally published, the following table summarizes available data for both the D- and L-isomers. The solubility of these enantiomers is expected to be identical in achiral solvents.
Table 1: Solubility of Fmoc-Asp(OtBu)-OH in Various Organic Solvents
| Solvent | Abbreviation | Formula | Quantitative Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 100 mg/mL (D-isomer)[1] | 243.04 mM | Requires sonication for dissolution.[1] |
| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 200 mg/mL (L-isomer)[2] | 486.09 mM | Requires sonication for dissolution.[2] |
| N,N-Dimethylformamide | DMF | C₃H₇NO | ~206 mg/mL (D-isomer)[3] | ~500 mM | Based on a report of 1 mmol being "clearly soluble" in 2 mL.[3] |
| Dichloromethane | DCM | CH₂Cl₂ | Soluble (L-isomer)[4] | Not specified | A common solvent for SPPS, though some Fmoc-amino acids have limited solubility and may require co-solvents like DMF.[5][6] |
| Chloroform | CHCl₃ | CHCl₃ | Soluble (L-isomer)[4] | Not specified | |
| Ethyl Acetate | EtOAc | C₄H₈O₂ | Soluble (L-isomer)[4] | Not specified | |
| Acetone | C₃H₆O | Soluble (L-isomer)[4] | Not specified | ||
| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Generally good | Not specified | Often considered a stronger solvent than DMF for sparingly soluble protected amino acids.[7] |
| Water | H₂O | H₂O | Slightly soluble (L-isomer)[4] | Not specified |
Note: The molecular weight of this compound is 411.45 g/mol .
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for accurately determining the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (B75204) (e.g., 2-4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the vials
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology
-
Preparation of a Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the exact mass of the added amino acid derivative.
-
Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration in solution over time indicates equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed. For higher accuracy, pass the supernatant through a solvent-compatible 0.2 µm syringe filter.
-
Transfer the aliquot of the saturated solution to a volumetric flask and dilute with the same solvent to a concentration suitable for HPLC analysis. Record the dilution factor accurately.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound with known concentrations in the same solvent.
-
Analyze the calibration standards using an appropriate HPLC method (e.g., reverse-phase column) to generate a calibration curve (Peak Area vs. Concentration). The Fmoc group has a strong UV absorbance around 265 nm and 301 nm, making UV detection highly sensitive.
-
Analyze the diluted sample from step 4 under the same HPLC conditions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in desired units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-D-Asp-OtBu Novabiochem 134098-70-7 [sigmaaldrich.com]
- 4. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Fmoc-D-Asp(OtBu)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Asp(OtBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with specific stereochemistry and enhanced stability. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group allow for an orthogonal protection strategy, which is the cornerstone of Fmoc-based SPPS. This guide provides essential technical data, a detailed experimental protocol for its use, and a visual representation of the synthesis workflow.
Physicochemical Properties and Identification
A summary of the key quantitative data for this compound is presented below. This information is vital for reaction setup, molecular weight calculations, and material identification.
| Property | Value | References |
| CAS Number | 112883-39-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4][6][7] |
| Molecular Weight | 411.45 g/mol | [1][3][6][7] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 148-150 °C (decomposes) | [1][7] |
| Purity | ≥98% | [1][3] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions (e.g., with piperidine). The acid-labile OtBu group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation. This side-chain protection is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Detailed Experimental Protocol: Standard SPPS Cycle
The following protocol outlines a standard manual cycle for the incorporation of this compound into a growing peptide chain attached to a solid support (resin).
Materials and Reagents:
-
Peptide synthesis vessel
-
This compound
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected peptide sequence
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[8]
-
Coupling Reagents:
-
Activating agent (e.g., HCTU, HATU, TBTU).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[4]
-
Cold diethyl ether.
Methodology:
The SPPS process is cyclical, involving repeated steps of deprotection and coupling.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin into a suitable reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes. This ensures that reactive sites within the resin beads are fully accessible.[8]
-
After swelling, drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[1]
-
Agitate the mixture for 3 minutes, then drain the solution.[1]
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][8]
-
Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
5 x DMF
-
3 x DCM
-
3 x DMF[1]
-
-
Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of an activating agent (e.g., HATU) in DMF.[8]
-
Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to begin the activation process. Allow this pre-activation to proceed for 2-5 minutes.[1][8]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[1]
-
Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[10]
Step 4: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[2][8]
-
Optional: Perform a Kaiser test. A negative result (e.g., colorless) indicates a successful coupling. If the test is positive, the coupling step should be repeated.
Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a vacuum.[8]
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin.[6]
-
Agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (including the OtBu from the D-Aspartic acid).[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1][8]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Workflow
The following diagram illustrates the logical flow of the core cyclical steps in solid-phase peptide synthesis using Fmoc-protected amino acids like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Spectroscopic data interpretation for Fmoc-D-Asp(OtBu)-OH (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Building Block in Peptide Synthesis.
This technical guide provides a comprehensive interpretation of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-D-Asp(OtBu)-OH. As a crucial protected amino acid derivative in solid-phase peptide synthesis, a thorough understanding of its analytical data is paramount for quality control and reaction monitoring. This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and structural visualizations.
Chemical Structure and Spectroscopic Overview
This compound is a derivative of the amino acid aspartic acid where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for its controlled incorporation into a growing peptide chain.
Caption: Logical relationship of the functional groups in this compound.
The spectroscopic data presented herein provides unambiguous confirmation of this structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the Fmoc, D-aspartate, and tert-butyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc-H (aromatic) | 7.78 - 7.30 | Multiplet | - |
| NH (amide) | ~5.8 | Doublet | ~8.0 |
| α-CH (aspartate) | ~4.6 | Multiplet | - |
| Fmoc-CH | ~4.2 | Triplet | ~7.0 |
| Fmoc-CH₂ | ~4.4 | Doublet | ~7.0 |
| β-CH₂ (aspartate) | ~2.8 | Multiplet | - |
| tert-Butyl (CH₃) | 1.45 | Singlet | - |
| COOH | >10.0 | Broad Singlet | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Interpretation:
-
The aromatic protons of the Fmoc group appear as a complex multiplet in the downfield region (7.78-7.30 ppm).
-
The amide proton (NH) signal is typically a doublet due to coupling with the adjacent α-CH.
-
The α-proton of the D-aspartate residue resonates around 4.6 ppm.
-
The methine (CH) and methylene (B1212753) (CH₂) protons of the Fmoc group's fluorenyl ring system are observed at approximately 4.2 and 4.4 ppm, respectively.
-
The diastereotopic β-protons of the aspartate side chain appear as a multiplet around 2.8 ppm.
-
A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the tert-butyl ester .
-
The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 10 ppm, and may be subject to exchange with residual water in the solvent.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (COOH) | ~173 |
| Carbonyl (Ester C=O) | ~170 |
| Carbonyl (Urethane C=O) | ~156 |
| Fmoc (aromatic C) | 144 - 120 |
| tert-Butyl (quaternary C) | ~82 |
| Fmoc (CH) | ~67 |
| α-C (aspartate) | ~53 |
| Fmoc (CH₂) | ~47 |
| β-C (aspartate) | ~37 |
| tert-Butyl (CH₃) | ~28 |
Note: These are approximate chemical shifts and can vary with experimental conditions.
Interpretation:
-
The three carbonyl carbons of the carboxylic acid, tert-butyl ester, and the Fmoc-carbamate are found in the downfield region of the spectrum.
-
The numerous signals between 144 and 120 ppm correspond to the aromatic carbons of the Fmoc group .
-
The quaternary carbon of the tert-butyl group is observed around 82 ppm.
-
The α-carbon of the aspartate residue is typically found around 53 ppm.
-
The aliphatic carbons of the Fmoc group (CH and CH₂) and the aspartate side chain (β-C) resonate in the upfield region.
-
The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at approximately 28 ppm.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 (sharp) | N-H stretch | Amide (in carbamate) |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic (Fmoc) |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic |
| ~1740 | C=O stretch | Ester (tert-butyl) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Amide (in carbamate) |
| ~1530 | N-H bend | Amide (in carbamate) |
| ~1250 | C-O stretch | Ester & Carboxylic Acid |
Interpretation:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid , often overlapping with C-H stretching frequencies.
-
The N-H stretch of the carbamate (B1207046) is typically observed as a sharper peak around 3300 cm⁻¹.
-
Aromatic and aliphatic C-H stretching vibrations are seen just above and below 3000 cm⁻¹, respectively.
-
The spectrum displays three distinct carbonyl (C=O) stretching bands : one for the tert-butyl ester, one for the carboxylic acid, and one for the Fmoc-carbamate.
-
The N-H bending vibration of the amide within the carbamate group is also a key diagnostic peak.
-
Strong C-O stretching vibrations from the ester and carboxylic acid groups are present in the fingerprint region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
| Parameter | Value |
| Molecular Formula | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.45 g/mol |
| Observed [M+H]⁺ | ~412.17 m/z |
| Observed [M+Na]⁺ | ~434.15 m/z |
Interpretation:
-
The molecular weight of this compound is 411.45 g/mol .
-
In positive ion mode ESI-MS, the compound is readily observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 412.17.
-
An adduct with sodium, [M+Na]⁺ , is also commonly observed at an m/z of approximately 434.15.
-
Fragmentation of the molecular ion can occur, with common losses including the tert-butyl group (loss of 56 Da) and the Fmoc group (loss of 222 Da).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Caption: Workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
-
¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum was acquired with a sufficient number of scans. Chemical shifts were referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared spectrometer.
-
Acquisition: A background spectrum of the pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared by dissolving a small amount of the compound in a mixture of acetonitrile (B52724) and water (typically 1:1 v/v) with 0.1% formic acid to aid in protonation.
-
Instrumentation: The analysis was performed on an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquisition: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in the positive ion mode over a suitable m/z range.
Conclusion
The collective spectroscopic data from NMR, IR, and MS analyses provide a detailed and consistent structural elucidation of this compound. The presented data and interpretations serve as a valuable reference for researchers in the fields of peptide chemistry and drug development, ensuring the correct identification and quality assessment of this essential building block. The provided experimental protocols offer a standardized approach for obtaining reproducible and high-quality spectroscopic data.
A Deep Dive into Fmoc Protecting Group Chemistry for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is attributed to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and the critical considerations for successful peptide synthesis.
The Principle of Orthogonality in Fmoc SPPS
Fmoc-based solid-phase peptide synthesis relies on an orthogonal protection strategy, which is fundamental to its success.[4][5] This strategy employs protecting groups for the temporary N-terminal α-amino group and the permanent side-chain functionalities that can be removed under distinct chemical conditions.[3][5] The Fmoc group, which is base-labile, protects the α-amino group of the incoming amino acid.[6][7] In contrast, the protecting groups on the reactive side chains of the amino acids are typically acid-labile, most commonly cleaved by trifluoroacetic acid (TFA).[2][4] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the N-terminal Fmoc group in each cycle of peptide chain elongation.[3]
The Solid Phase Peptide Synthesis (SPPS) Cycle
The synthesis of a peptide chain using Fmoc chemistry is a cyclical process involving several key steps performed on a solid support, typically a resin.[4][8]
Resin Selection and Preparation
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[8][9] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used.[9] If a C-terminal amide is desired, the Rink amide resin is the preferred choice.[8][9] Before initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the resin beads are accessible.[8][9]
First Amino Acid Attachment (Loading)
The first Fmoc-protected amino acid is covalently linked to the resin. The specific protocol for this initial attachment, or "loading," depends on the type of resin being used.
The Iterative Cycle of Peptide Chain Elongation
Once the first amino acid is loaded, the peptide chain is extended by repeatedly performing a two-step cycle:
-
Fmoc Deprotection: The Fmoc group on the N-terminal amino acid is removed to expose a free amine.
-
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, forming a peptide bond.
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
After the final amino acid has been coupled and its Fmoc group removed, the synthesized peptide is cleaved from the resin.[8] Simultaneously, the acid-labile side-chain protecting groups are removed.[10] This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[8][10]
Core Mechanisms and Workflows
To visually represent the key processes in Fmoc SPPS, the following diagrams illustrate the deprotection mechanism and the overall experimental workflow.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
In-Depth Experimental Protocols
The following sections provide detailed methodologies for the key stages of Fmoc SPPS.
Resin Swelling
| Parameter | Description |
| Objective | To expand the resin beads and improve accessibility of reactive sites. |
| Solvent | Dichloromethane (DCM) or N,N-dimethylformamide (DMF).[9] |
| Procedure | 1. Place the desired amount of resin in a reaction vessel.[9]2. Add sufficient solvent to cover the resin.[9]3. Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[9] |
| Typical Scale | For a 0.1 mmol synthesis, approximately 300 mg of resin is a common starting point.[9] |
Fmoc Deprotection
| Parameter | Description |
| Objective | To remove the N-terminal Fmoc protecting group. |
| Reagent | Typically a 20% (v/v) solution of piperidine in DMF.[6] |
| Procedure | 1. Drain the solvent from the swelled or washed resin.[9]2. Add the 20% piperidine/DMF solution to the resin.[9]3. Agitate the mixture for a specified time (e.g., 1 hour for the initial deprotection on some resins, or shorter times in subsequent cycles).[9] 4. Drain the deprotection solution.[9]5. Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] |
| Monitoring | The deprotection can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene byproduct has a strong UV absorbance.[7] |
Amino Acid Coupling
The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.
| Parameter | Description |
| Objective | To form a peptide bond between the free amine on the resin-bound peptide and the incoming Fmoc-amino acid. |
| Reagents | - Fmoc-amino acid- Coupling (activation) reagent- A tertiary base (e.g., N,N-diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)[11] |
| Procedure | 1. Dissolve the Fmoc-amino acid and the coupling reagent in DMF.[4]2. Add the base to the solution to initiate activation.[4]3. Add the activated amino acid solution to the deprotected resin.[4]4. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[8]5. Drain the coupling solution and wash the resin with DMF.[9] |
Common Coupling Reagents:
| Reagent | Full Name | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and efficient coupling reagent.[12][13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generates more reactive OAt esters, useful for difficult couplings. |
| DCC | N,N'-Dicyclohexylcarbodiimide | One of the original coupling reagents; the dicyclohexylurea byproduct is insoluble.[12][13] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, useful for biological applications.[12] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that generally gives cleaner reactions than uronium reagents. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation Oxyma-based reagent. |
Cleavage and Deprotection
| Parameter | Description |
| Objective | To cleave the completed peptide from the solid support and remove the side-chain protecting groups. |
| Reagent Cocktail | A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.[10] |
| Procedure | 1. Wash the peptide-resin with DCM and dry it.[10]2. Add the cleavage cocktail to the resin.[8]3. Stir the mixture at room temperature for 2-3 hours.[8]4. Filter the resin and collect the filtrate containing the peptide.[14]5. Precipitate the peptide from the filtrate by adding cold diethyl ether.[14]6. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with more cold ether.[14]7. Dry the crude peptide.[15] |
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and the associated protocols is crucial for researchers and drug development professionals to optimize synthesis strategies and obtain high-purity peptides.[1] By carefully selecting resins, coupling reagents, and reaction conditions, and by meticulously following established protocols, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. google.com [google.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
The Strategic Role of OtBu as a Side-Chain Protecting Group for Aspartic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl (OtBu) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. As a protecting group for the side-chain carboxyl function of aspartic acid (Asp), OtBu offers robust protection and straightforward, acid-labile deprotection. However, its application is shadowed by the propensity for base-catalyzed aspartimide formation, a critical side reaction that can compromise the purity and yield of the target peptide. This technical guide provides an in-depth analysis of the OtBu protecting group's role, a detailed examination of the mechanisms behind aspartimide formation, and a comprehensive overview of mitigation strategies. It includes structured data, detailed experimental protocols, and workflow diagrams to equip researchers with the knowledge to effectively utilize Asp(OtBu) in the synthesis of complex peptides for research and therapeutic development.
Introduction: The Importance of Side-Chain Protection in SPPS
In solid-phase peptide synthesis, the stepwise assembly of amino acids requires a strategic orchestration of protecting groups to prevent unwanted side reactions.[1] The side chains of many amino acids contain reactive functional groups that must be masked throughout the synthesis.[1] An ideal protecting group is easily introduced, stable to the conditions of peptide coupling and Nα-deprotection, and can be removed under specific conditions that do not affect other protecting groups or the integrity of the peptide chain—a concept known as orthogonality.[1]
The Fmoc/tBu strategy is a widely used orthogonal system where the temporary Nα-amino group protection is provided by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while more permanent side-chain protection is afforded by acid-labile groups, predominantly based on the tert-butyl cation.[2] For aspartic acid, the β-carboxyl group is commonly protected as a tert-butyl ester, yielding the Fmoc-Asp(OtBu)-OH building block.[3] This strategy allows for the selective removal of the Fmoc group with a base (typically piperidine) at each cycle, followed by the final deprotection of the OtBu and other side-chain groups concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[4][5]
The OtBu Protecting Group for Aspartic Acid
The primary function of the OtBu group is to prevent the side-chain carboxylate of aspartic acid from forming branched peptides by reacting with the N-terminus of the growing peptide chain.[1] Its stability to the basic conditions of Fmoc deprotection and lability to strong acids makes it an excellent choice for the Fmoc/tBu orthogonal scheme.[5]
Key Characteristics of OtBu Protection:
-
Orthogonality: Compatible with the base-labile Fmoc group.[2]
-
Stability: Stable during peptide coupling and repeated Fmoc deprotection cycles under optimal conditions.
-
Cleavage: Removed with strong acids, typically TFA, during the final cleavage step.[5]
The Critical Side Reaction: Aspartimide Formation
Despite its advantages, the use of Asp(OtBu) is intrinsically linked to the risk of aspartimide formation, a significant side reaction that can severely impact the quality of the synthetic peptide.[6][7]
Mechanism of Aspartimide Formation
This intramolecular cyclization is initiated during the base-mediated Fmoc deprotection step.[6] The backbone amide nitrogen immediately C-terminal to the aspartic acid residue is deprotonated by the base (e.g., piperidine), creating a nucleophile that attacks the side-chain carbonyl of the Asp(OtBu) group. This results in the formation of a five-membered succinimide (B58015) ring, with the concurrent loss of the tert-butyl group.[6]
The resulting aspartimide intermediate is highly susceptible to nucleophilic attack by piperidine from the deprotection solution or water. This ring-opening can yield the desired α-aspartyl peptide, but also the isomeric β-aspartyl peptide and racemized versions of both, all of which are often difficult to distinguish and separate from the target peptide via HPLC. This side reaction is particularly pronounced in sequences where the residue following aspartic acid (Xxx) is sterically undemanding, such as Glycine (Gly), Asparagine (Asn), or Serine (Ser).[7]
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to suppress this problematic side reaction, ranging from modifications to the synthesis protocol to the use of alternative building blocks.
Modification of Deprotection Conditions
-
Reduced Basicity and Additives: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine in N,N-dimethylformamide (DMF) solution can temper the basicity and reduce the rate of aspartimide formation.[6]
-
Alternative Bases: Using a cocktail of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a lower concentration of piperidine or piperazine (B1678402) can achieve rapid Fmoc removal with reduced aspartimide formation.[6] For example, a solution of 2% DBU and 2% piperidine in DMF is often effective.[6]
Use of Sterically Hindered Side-Chain Protecting Groups
Protecting groups that are bulkier than OtBu can sterically hinder the intramolecular cyclization. Several alternatives have been developed and shown to be effective.
| Protecting Group | Structure | Key Advantage |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, widely used. |
| 3-ethyl-3-pentyl (OEpe) | -C(CH₂CH₃)₃ | Increased steric bulk significantly reduces aspartimide formation.[8] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Highly effective at minimizing aspartimide by-products, even in problematic sequences.[8] |
| 1,1-dimethyl-2-phenylethyl (OMpe) | -C(CH₃)₂CH₂Ph | Offers improved stability over OtBu.[8] |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and Their Effectiveness Against Aspartimide Formation.
A study comparing these protecting groups in the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH) demonstrated the superiority of the bulkier groups over the standard OtBu.[8] For instance, using Fmoc-Asp(OBno)-OH nearly eliminated aspartimide formation.
Backbone Protection
The most effective strategy, particularly for highly susceptible Asp-Gly sequences, is to protect the backbone amide nitrogen of the residue following the aspartic acid.[7][9] This physically prevents the initial deprotonation and subsequent nucleophilic attack. This is typically achieved by using pre-formed dipeptide building blocks.
| Dipeptide Building Block | Backbone Protecting Group | Efficacy |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 2,4-dimethoxybenzyl (Dmb) | Highly effective at preventing aspartimide formation in Asp-Gly sequences.[6][7] |
| Fmoc-Asp(OtBu)-(Hmb)Xxx-OH | 2-hydroxy-4-methoxybenzyl (Hmb) | Recommended for Asp-Ala, Asp-Asn, and Asp-Asp junctions.[9] |
Table 2: Efficacy of Backbone Protection Strategy using Dipeptide Building Blocks.
The Dmb group provides steric hindrance that blocks the cyclization pathway. While highly effective, these dipeptide building blocks are generally more expensive than their single amino acid counterparts.[7]
Experimental Protocols
The following are generalized protocols for key steps involving Fmoc-Asp(OtBu)-OH in SPPS. Researchers should optimize these based on their specific peptide sequence and synthesizer.
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for peptides not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection (Cycle 1): Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin). Agitate for 5-10 minutes.
-
Deprotection (Cycle 2): Drain the solution and repeat the treatment with a fresh portion of 20% piperidine in DMF for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[7]
Protocol 2: Fmoc Deprotection with HOBt Additive
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the piperidine/HOBt solution. Agitate for 10-15 minutes. Repeat with a fresh solution.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6]
Protocol 3: Coupling of Fmoc-Asp(OtBu)-OH
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 6-10 eq.) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If incomplete, a second coupling may be performed.
-
Washing: Wash the resin with DMF (3-5 times).[7]
Protocol 4: Final Cleavage and OtBu Deprotection
This step removes the OtBu group and cleaves the peptide from the resin.
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail (Reagent K) for peptides with sensitive residues is: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 (v/v/w/v/v).[10] Triisopropylsilane (TIS) is often used as a scavenger for the tert-butyl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 1.5-2 hours.[4]
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Purification: Isolate the peptide by centrifugation, wash with cold ether, dry the pellet, and purify by reverse-phase HPLC.[10]
Applications in Drug Development
Fmoc-Asp(OtBu)-OH is a fundamental building block in the synthesis of peptide-based therapeutics.[11] The ability to create complex peptide structures is crucial for developing new drugs targeting a wide range of diseases. Furthermore, derivatives of Asp(OtBu) are being explored in the construction of advanced biotherapeutics like antibody-drug conjugates (ADCs), where they can function as part of a cleavable linker system connecting a cytotoxic drug to a monoclonal antibody.[12] The principles of orthogonal protection and the challenges of side reactions like aspartimide formation are central to the successful manufacturing of these complex molecules.[][14]
Conclusion
The OtBu group remains a vital and widely used tool for the side-chain protection of aspartic acid in Fmoc-based SPPS. Its compatibility with the standard orthogonal scheme is a major advantage. However, researchers must be acutely aware of the potential for aspartimide formation, a side reaction that can significantly compromise the outcome of a synthesis. By understanding the underlying mechanism and judiciously selecting a mitigation strategy—whether modifying deprotection conditions, employing sterically hindered protecting groups, or utilizing backbone protection for the most challenging sequences—it is possible to successfully synthesize high-purity, Asp-containing peptides. This technical knowledge is essential for professionals in research and drug development aiming to harness the full potential of synthetic peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Core Principles of Incorporating Unnatural Amino Acids into Peptides
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for incorporating unnatural amino acids (UAAs) into peptides. The introduction of UAAs is a powerful strategy in peptide engineering and drug discovery, offering the ability to enhance structural stability, modulate biological activity, and introduce novel functionalities.[1][] This document details the primary chemical and enzymatic strategies, presents quantitative data for comparison, provides detailed experimental protocols, and illustrates key workflows.
Core Strategies for UAA Incorporation
The synthesis of peptides containing UAAs can be broadly categorized into chemical and enzymatic methods. Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the most common approach, while Native Chemical Ligation (NCL) allows for the assembly of larger peptides from smaller, chemically synthesized fragments. Enzymatic ligation offers high specificity and mild reaction conditions.[3][4]
Solid-Phase Peptide Synthesis (SPPS) SPPS is the cornerstone of synthetic peptide chemistry, enabling the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[][5] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step.[5] The synthesis cycle typically involves:
-
Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid or peptide.[6][7]
-
Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.[5][6]
-
Washing: Rinsing the resin to remove all soluble reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.[7] SPPS allows for the incorporation of a vast array of commercially available or custom-synthesized UAAs with high precision.[]
Native Chemical Ligation (NCL) NCL is a powerful technique for synthesizing large peptides and small proteins (typically up to 300 amino acids) by joining two unprotected peptide fragments.[8][9] The reaction is highly specific and occurs in an aqueous solution at neutral pH.[8][10] It requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue.[8][10][11]
The mechanism proceeds in two steps:
-
Chemoselective Transthioesterification: A reversible reaction where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate.[10][12]
-
Intramolecular S-to-N Acyl Shift: A rapid and irreversible rearrangement where the α-amino group of the cysteine attacks the newly formed thioester, yielding a native peptide bond at the ligation site.[10][11][12]
Because the initial step is reversible and the final rearrangement is irreversible, the reaction is highly regioselective, even in the presence of internal cysteine residues.[10] This methodology can incorporate UAAs that are present in either of the precursor peptide fragments.[13] Furthermore, extensions of this method, such as the use of thiol-containing amino acid surrogates followed by desulfurization, expand the possible ligation sites beyond cysteine to alanine.[10][12]
Enzymatic methods provide an alternative route for ligating peptide fragments under mild, aqueous conditions with exceptional chemo- and regioselectivity.[3][4] These ligases recognize specific amino acid sequences, making them powerful tools for site-specific modifications.
-
Sortase A (SrtA): A bacterial transpeptidase that recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218).[3][4] It forms a covalent thioacyl intermediate, which is then resolved by nucleophilic attack from an N-terminal glycine or other small amine, creating a new peptide bond.[3]
-
Butelase-1: A plant-derived asparaginyl endopeptidase and the fastest known peptide ligase. It recognizes a C-terminal NHV or DHV sequence and ligates it to a wide range of N-terminal nucleophiles.[3][4]
-
Subtilisin-Derived Ligases (e.g., Peptiligase): Engineered variants of the subtilisin protease that exhibit broad substrate tolerance, recognizing various amino acids at the ligation junction.[4][14] They typically require one peptide fragment to be a C-terminal ester.[14]
-
Asparaginyl Endopeptidases (AEPs, e.g., OaAEP1): These enzymes catalyze transpeptidation at asparagine or aspartate residues and have been engineered for high ligation efficiency.[3][15]
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Protein Ligases: Nature’s Gift for Protein/Peptide Synthesis | MDPI [mdpi.com]
- 4. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. youtube.com [youtube.com]
- 15. Enzymatic C‐to‐C Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-D-Asp(OtBu)-OH: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and handling precautions for Fmoc-D-Asp(OtBu)-OH. It is designed to equip researchers, scientists, and drug development professionals with the essential information for the safe and effective use of this compound in peptide synthesis and other applications.
Chemical and Physical Properties
This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a protected form of the D-isomer of aspartic acid.[1][2] It is a white to off-white or beige crystalline powder.[1][2] This compound is a key building block in solid-phase peptide synthesis (SPPS).[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C23H25NO6 | [4][5] |
| Molecular Weight | 411.45 g/mol | [2][6] |
| CAS Number | 112883-39-3 | [2][5] |
| Appearance | White to light yellow/beige powder or crystals | [1][2][7] |
| Melting Point | 146-151 °C | [2][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1] |
| Storage Temperature | 2-8°C is recommended for storage. Solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [6][7][9] |
Safety and Hazard Information
While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, following standard laboratory safety protocols.[10] The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.[4]
Table 2: Hazard Identification and First Aid Measures
| Hazard | Description | First Aid Measures | References |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician. | [4][11] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][11] |
| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][11] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [4][11] |
Handling and Storage Precautions
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Table 3: Handling and Storage Recommendations
| Aspect | Precaution | References |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [11][12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at recommended temperatures (2-8°C for solid). | [7][9] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. | [4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[4]
Experimental Protocols: Safe Handling and Use in Peptide Synthesis
While specific experimental parameters will vary, the following provides a general protocol for the safe handling and incorporation of this compound in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
4.1. General Handling of Solid this compound
-
Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.[13]
-
Weighing: Conduct weighing in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.[14] Use appropriate weighing paper or a container; never return excess chemical to the original container.[15]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly with stirring in a fume hood.[13]
4.2. General Protocol for Use in Fmoc-SPPS
This protocol outlines the key steps for incorporating an this compound residue into a peptide chain on a solid support resin.
-
Resin Swelling: Swell the synthesis resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[3][16]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF.[3][17] This reaction is typically complete within 15-30 minutes.[3]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[17]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.[16]
-
-
Washing: Wash the resin with DMF to remove any unreacted reagents.[17]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the aspartic acid residue) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 2. Fmoc- D -Asp(OtBu)-OH 98 112883-39-3 [sigmaaldrich.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound 98% | 112883-39-3 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. anaspec.com [anaspec.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 15. cerritos.edu [cerritos.edu]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Commercial Sourcing and Technical Guidance for Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, pricing, and technical application of Fmoc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for professionals in research and drug development who utilize peptide synthesis in their work.
Introduction to this compound
This compound, with the chemical name N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a widely used amino acid derivative in Fmoc-based solid-phase peptide synthesis. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences can significantly enhance their proteolytic stability, leading to improved pharmacokinetic profiles for peptide-based therapeutics. The tert-butyl (OtBu) protecting group on the side chain carboxyl function is labile to strong acids, allowing for its removal during the final cleavage step from the solid support.
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The pricing can vary based on the supplier, quantity, and purity grade. Below is a summary of representative commercial sources and their listed prices.
| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 772011 | ≥98% | 1 g | $34.57 |
| 5 g | $85.50 | |||
| 25 g | $240.00 | |||
| Aladdin Scientific | G156848 | min 98% | 100 g | $103.95 |
| MedchemExpress | HY-W010457 | >98% | 25 g | Inquiry |
| Aapptec | AFD205 | Not specified | Inquiry | Inquiry |
| ChemPep | 102047 | >98% | Inquiry | Inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 112883-39-3 |
| Molecular Formula | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.45 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 146-151 °C |
| Purity (Typical) | ≥98% (HPLC) |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
The following section details a representative protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
General Fmoc-SPPS Workflow
The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Detailed Protocol for a Synthesis Cycle
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[1] A common procedure is a first treatment for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene byproducts.
-
Coupling of this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[2]
-
Pre-activate the amino acid solution for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[2] The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Technical Challenge: Aspartimide Formation
A significant side reaction associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate. This occurs under the basic conditions of Fmoc deprotection, particularly when the following amino acid residue is Glycine, Asparagine, or Serine.[3] The aspartimide can then be opened by piperidine or water to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as racemized products, which are often difficult to separate from the target peptide.[3]
Mitigation Strategies for Aspartimide Formation
To minimize aspartimide formation, several strategies can be employed:
-
Modified Deprotection Conditions:
-
Use of Dipeptide Building Blocks: For particularly problematic sequences, such as Asp-Gly, using a pre-formed dipeptide with a backbone protecting group, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH (where Dmb is 2,4-dimethoxybenzyl), can effectively prevent the cyclization reaction.[3][4]
-
Microwave-Assisted Synthesis: The use of microwave energy for both deprotection and coupling steps can significantly shorten reaction times, reducing the overall exposure of the peptide to basic conditions and thus minimizing aspartimide formation.[4]
Conclusion
This compound is an essential reagent for the synthesis of D-amino acid-containing peptides with enhanced biological stability. While its use presents the challenge of aspartimide formation, this side reaction can be effectively managed through optimized synthesis protocols, including modified deprotection conditions and the use of specialized dipeptide building blocks. Careful consideration of the synthetic strategy and access to high-quality reagents from reliable commercial suppliers are paramount for the successful synthesis of pure, high-yield peptides for research and drug development applications.
References
Methodological & Application
Application Notes for the Use of Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
Introduction
Fmoc-D-Asp(OtBu)-OH is a pseudo-enantiomer of the naturally occurring L-aspartic acid, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (tBu) ester. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a common strategy in drug discovery and development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic properties.[1] The OtBu protecting group on the side chain is labile to strong acids, such as trifluoroacetic acid (TFA), which allows for its removal during the final cleavage step of the peptide from the solid support, consistent with the orthogonal protection strategy of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3]
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH in SPPS is the potential for aspartimide formation, a base-catalyzed intramolecular cyclization side reaction.[4][5][6] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg motifs and can lead to the formation of impurities that are difficult to separate from the target peptide.[4][7] This document provides a detailed, step-by-step protocol for the efficient and safe incorporation of this compound into peptide sequences while minimizing the risk of aspartimide formation.
Key Experimental Protocols
The following sections detail the necessary steps for the successful incorporation of this compound in manual or automated SPPS.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminus of the peptide (e.g., carboxylic acid or amide). Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink amide resin is used for C-terminal amides.[8]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][9]
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base, typically piperidine (B6355638) in DMF.[2]
Standard Protocol:
-
Drain the swelling solvent from the resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2][]
-
Agitate the mixture for 5-10 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh 20% piperidine/DMF solution for another 10-15 minutes to ensure complete Fmoc removal.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
Protocol to Minimize Aspartimide Formation: To reduce the risk of aspartimide formation, especially for sensitive sequences, consider the following modifications:
-
Add 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution.[4][5]
-
Alternatively, use a deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF for more rapid deprotection.[5]
This compound Coupling
The coupling of this compound to the deprotected N-terminus of the peptide-resin is a critical step. The use of a suitable activating agent is necessary to form a reactive species that will readily form an amide bond.
Protocol:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.[9]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.[9]
-
Allow the mixture to pre-activate for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[4][5]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4][5] If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times).[5]
Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion peptide sequences.
Protocol:
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.[4]
-
Wash the resin with DMF.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to trap reactive cationic species.[7][11]
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide.[7]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[7]
-
Isolate the peptide precipitate by centrifugation.
-
Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables summarize the quantitative data for the key steps in the protocol.
Table 1: Reagent Quantities for this compound Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Standard Cleavage Cocktail Compositions
| Reagent Cocktail | Components | Volume/Weight Percentage | Application Notes |
| Reagent B | Trifluoroacetic Acid (TFA) | 88% (v/v) | Suitable for peptides without sensitive residues like Cys or Met. |
| Phenol | 5% (v/v) | ||
| Water | 5% (v/v) | ||
| Triisopropylsilane (TIS) | 2% (v/v) | ||
| Reagent K | Trifluoroacetic Acid (TFA) | 82.5% | Recommended for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr. |
| Phenol | 5% | ||
| Water | 5% | ||
| Thioanisole | 5% | ||
| 1,2-Ethanedithiol (EDT) | 2.5% |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the SPPS protocol for incorporating this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Asp(OtBu)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). This document outlines recommended coupling reagents, provides detailed experimental protocols, and discusses strategies to mitigate common side reactions, ensuring high-yield and high-purity peptide production.
Introduction
This compound is a crucial building block in the synthesis of peptides containing D-aspartic acid. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is labile to strong acids, rendering it compatible with the standard Fmoc/tBu orthogonal protection strategy. While its incorporation can be straightforward, the aspartic acid residue is notoriously prone to a significant side reaction known as aspartimide formation, particularly during the base-mediated Fmoc deprotection step. This side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[1][2][3]
The choice of coupling reagent and the optimization of reaction conditions are therefore critical to maximize coupling efficiency and minimize the formation of aspartimide and other side products.
Choosing a Coupling Reagent
The selection of a suitable coupling reagent is paramount for the successful incorporation of this compound. The reactivity of the coupling reagent directly impacts the speed and completeness of the acylation reaction. For routine couplings, a variety of reagents can be effective. However, for challenging sequences or to ensure the highest possible purity, more potent reagents are recommended.
Commonly Used Coupling Reagents:
-
Uronium/Aminium-based Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU forms a highly reactive OAt-active ester.[4][5] It is particularly recommended for sterically hindered couplings and to minimize racemization.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and efficient coupling reagent suitable for most applications. While highly effective, it is generally considered slightly less reactive than HATU.[4][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive alternative to HBTU due to the electron-withdrawing chloro group.
-
-
Carbodiimide-based Reagents:
-
DIC (N,N'-Diisopropylcarbodiimide) with an additive: This combination is a classic and effective method for peptide bond formation. The carbodiimide (B86325) activates the carboxylic acid, and an additive is used to form an active ester, which then reacts with the amine. Common additives include:
-
HOBt (1-Hydroxybenzotriazole): The traditional additive used to suppress racemization and improve coupling efficiency.[6]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt.
-
-
Recommendations:
For routine incorporation of this compound, HBTU or DIC/HOBt (or OxymaPure®) are generally sufficient. For difficult couplings, such as those involving sterically hindered residues adjacent to the D-Asp, or to achieve the highest possible purity with minimal side reactions, HATU is the preferred reagent.[4]
Data Presentation: Mitigation of Aspartimide Formation
The most significant side reaction associated with the incorporation of Fmoc-Asp(OtBu)-OH is aspartimide formation. This occurs during the piperidine-mediated Fmoc-deprotection steps. The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2][3] One of the most effective strategies to minimize this side reaction is the use of more sterically bulky side-chain protecting groups.
The following table summarizes the effectiveness of different aspartic acid side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine (B6355638) in DMF.
| Fmoc-Asp Derivative | Deprotection Reagent | Target Peptide (%) | Aspartimide (%) | α-piperidide (%) | β-piperidide (%) |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.6 | 0.6 |
Data adapted from literature.[7] OMpe = 3-methylpent-3-yl; OBno = 2-benzyloxyphenyl.
As the data indicates, the use of sterically more demanding protecting groups like OMpe and particularly OBno can dramatically reduce the extent of aspartimide formation compared to the standard OtBu group.[1][2][7]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using different coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). For sequences prone to aspartimide formation, consider using a modified deprotection cocktail as described in Protocol 3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative Kaiser test indicates the completion of the coupling.[7]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Coupling of this compound using DIC/HOBt
This protocol provides a reliable and cost-effective method for incorporating this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Peptide synthesis grade DMF
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents
Procedure:
-
Resin Preparation:
-
Swell and deprotect the resin as described in Protocol 1, Step 1.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test.[7]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Continue with the subsequent synthesis steps.
-
Protocol 3: Minimizing Aspartimide Formation during Fmoc Deprotection
This protocol describes a modification to the deprotection step to suppress aspartimide formation. It should be used for all deprotection steps following the incorporation of an aspartic acid residue, especially in susceptible sequences.
Materials:
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Peptide synthesis grade DMF
Procedure:
-
Prepare Modified Deprotection Solution:
-
Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[8]
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh reagent for another 5-10 minutes.
-
-
Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and HOBt.
-
-
Coupling:
-
Proceed with the desired coupling protocol (e.g., Protocol 1 or 2).
-
The addition of HOBt to the deprotection cocktail helps to buffer the basicity of the solution, thereby reducing the rate of the base-catalyzed aspartimide formation.[8]
Visualization of Workflows and Pathways
General Fmoc-SPPS Cycle for this compound Incorporation
Caption: General workflow for a single cycle of this compound incorporation in SPPS.
Aspartimide Formation Signaling Pathway
Caption: The chemical pathway leading to aspartimide formation and subsequent side products.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Asp(OtBu)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines standard protocols, discusses a critical side reaction, and presents mitigation strategies to ensure high peptide purity and yield.
Introduction
This compound is a commonly used building block in Fmoc-based solid-phase peptide synthesis for introducing a D-aspartic acid residue. The N-α-Fmoc group provides temporary protection and is readily removed by a base, typically piperidine (B6355638). The side-chain carboxyl group is protected by a tert-butyl (OtBu) ester, which is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
While its use is widespread, the incorporation of this compound is associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization can lead to the formation of impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. Understanding and mitigating this side reaction is crucial for the successful synthesis of peptides containing D-aspartic acid.
Key Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the Fmoc deprotection step.[1][2] The reaction is particularly prevalent in peptide sequences where the D-Asp residue is followed by amino acids such as Glycine, Asparagine, or Serine.[1] The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the D-Asp residue, which then attacks the side-chain carbonyl of the Asp(OtBu) group. This results in a five-membered succinimide (B58015) ring, which can subsequently be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as their racemized forms.[3]
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation when incorporating D-Asp(OtBu):
-
Modification of Deprotection Conditions:
-
Reduced Deprotection Times: Minimizing the exposure of the peptide-resin to the basic deprotection solution can reduce the extent of aspartimide formation.
-
Use of Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to neutralize the basicity and suppress the side reaction.[2]
-
Alternative Bases: Using alternative, less nucleophilic bases or base combinations, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine, has been shown to be effective.[4] Dipropylamine (DPA) has also been reported as a reagent that reduces aspartimide formation compared to piperidine.[5]
-
-
Use of Sterically Hindered Protecting Groups:
-
Employing bulkier side-chain protecting groups on the aspartic acid residue can sterically hinder the intramolecular cyclization. Examples include Fmoc-D-Asp(OMpe)-OH and Fmoc-D-Asp(OBno)-OH, which have demonstrated a significant reduction in aspartimide formation compared to the standard OtBu group.[6]
-
-
Backbone Protection:
-
For particularly problematic sequences, such as D-Asp-Gly, the most effective strategy is to protect the backbone amide nitrogen of the residue following the D-Asp. This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[7] This protection physically blocks the nucleophilic attack required for aspartimide formation.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies in minimizing aspartimide formation.
Table 1: Effect of Aspartate Side-Chain Protecting Group on Aspartimide Formation
| Fmoc-Asp Derivative | Deprotection Conditions | Target Peptide (%) | α-Piperidide (%) | β-Piperidide (%) | Aspartimide (%) |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.3 | 0.9 |
Data adapted from a comparative study on a model peptide (VKDGYI-OH).[6]
Table 2: Efficacy of Backbone Protection in an Asp-Gly Sequence
| Building Block Used for Asp-Gly | Coupling Time for Asp Residue | Purity of Crude Peptide (%) |
| Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH | Standard | Lower Purity (significant aspartimide) |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 30 minutes | Higher Purity (minimal aspartimide) |
| Fmoc-Asp(OtBu)-(Hmb)Gly-OH | 1.5 hours | Higher Purity (minimal aspartimide) |
Data adapted from a study on the synthesis of H-Val-Lys-Asp-Gly-Tyr-Leu-NH2.[7]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[1]
-
Pre-activate the amino acid solution for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Protocol 2: Fmoc Deprotection with Piperidine and HOBt to Minimize Aspartimide Formation
This protocol is a modification of the standard deprotection step to suppress aspartimide formation.
Materials:
-
Peptide-resin containing a D-Asp(OtBu) residue
-
Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[2]
-
Drain the deprotection solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Pathway of aspartimide formation during Fmoc deprotection.
Conclusion
The successful incorporation of this compound requires careful consideration of the potential for aspartimide formation. By understanding the mechanism of this side reaction and implementing appropriate mitigation strategies, such as modifying deprotection conditions, using sterically hindered protecting groups, or employing backbone protection for critical sequences, researchers can significantly improve the purity and yield of their target peptides. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in peptide synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Fmoc-D-Asp(OtBu)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of D-Aspartic Acid in Therapeutic Peptides
The incorporation of non-canonical amino acids is a key strategy in modern drug design to enhance the therapeutic potential of peptides. D-amino acids, the stereoisomers (mirror images) of the naturally occurring L-amino acids, offer significant advantages. Peptides containing D-amino acids are less susceptible to degradation by proteases, the body's natural enzymes for breaking down proteins and peptides.[1][2] This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of a peptide drug, leading to improved bioavailability and a more favorable dosing regimen.[3]
Fmoc-D-Asp(OtBu)-OH is a protected D-aspartic acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While free D-aspartic acid is found in neuroendocrine tissues and is involved in hormonal regulation and neurotransmission, its incorporation into synthetic peptides is primarily a strategy to confer proteolytic stability.[3][4][5] This application note provides a detailed protocol for the use of this compound in SPPS, addresses a critical side reaction, and presents its application in the context of synthesizing stable peptide analogs for therapeutic research.
Key Application: Synthesis of Proteolytically Stable Peptide Analogs
The primary application of this compound is the synthesis of peptides with enhanced resistance to enzymatic breakdown. A practical example includes the synthesis of peptide-based agents for applications like radioiodination, such as Mal-d-GDDDK, where stability is crucial for function.[6] By substituting a specific L-Asp residue with its D-counterpart in a therapeutically active peptide, researchers can investigate the effects on biological activity while potentially improving the molecule's pharmacokinetic profile.
Logical Framework for Incorporating D-Amino Acids
The decision to incorporate a D-amino acid like D-Asp is driven by a clear therapeutic goal: improving drug longevity.
Caption: Rationale for using this compound in therapeutic peptide design.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu strategy for synthesizing a peptide containing a D-Asp residue.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound and other required Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
SPPS Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[7]
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.[8]
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for 2-5 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.
-
-
Repeat Synthesis Cycle:
-
After coupling, drain the solution and wash the resin with DMF (3-5 times).
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.[8]
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.
-
Agitate gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups like OtBu.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Critical Challenge: Aspartimide Formation
A significant side reaction when using any Asp(OtBu) residue, including the D-isomer, is the formation of a cyclic aspartimide intermediate.[7][10] This is promoted by the basic conditions of the piperidine-mediated Fmoc deprotection.[11] Aspartimide formation is problematic because the five-membered ring is susceptible to nucleophilic attack by piperidine or water, which can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and racemized products (conversion of D-Asp to L-Asp and vice-versa).[12][13] These impurities are often difficult to separate from the target peptide.[13]
The propensity for this side reaction is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[10][14]
Mechanism of Aspartimide Formation
Caption: Side reaction pathway for base-catalyzed aspartimide formation.
Mitigation Strategies:
-
Use of Bulky Protecting Groups: Employing more sterically hindered side-chain protecting groups than OtBu can reduce the rate of cyclization.[11]
-
Backbone Protection: Using dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide nitrogen is protected, can effectively prevent the initial nucleophilic attack.[7][12]
-
Modified Deprotection: Adding acidic modifiers to the piperidine solution or using weaker bases like DBU in specific contexts can sometimes suppress aspartimide formation, though care must be taken to ensure complete Fmoc removal.[9]
Data Presentation: Expected Outcomes
Table 1: Illustrative Synthesis and Purity Data
The yield and purity of SPPS are highly dependent on the peptide sequence, length, and synthesis efficiency at each step.[12][15] The incorporation of a D-amino acid is not expected to drastically alter overall yield compared to its L-isomer, provided no significant aggregation or coupling issues arise.
| Parameter | Peptide with L-Asp(OtBu) | Peptide with D-Asp(OtBu) | Notes |
| Crude Yield (%) | 30 - 70% | 30 - 70% | Based on initial resin loading. Highly variable.[10] |
| Crude Purity (%) | 40 - 80% | 40 - 80% | Determined by RP-HPLC. Dependent on sequence and side reactions. |
| Final Purity (%) | >95% | >95% | After RP-HPLC purification. |
| Major Impurities | Deletion sequences, Aspartimide-related byproducts | Deletion sequences, Aspartimide-related byproducts | Aspartimide formation is the key challenge for both isomers.[11] |
Note: Data is representative and will vary significantly based on the specific peptide sequence and synthesis protocol.
Table 2: Illustrative Biological Activity Comparison
The biological activity of a D-Asp-containing peptide analog depends on the stereochemical requirements of its target receptor.
| Parameter | Target Receptor | L-Asp Analog | D-Asp Analog | Rationale / Interpretation |
| Binding Affinity (Ki) | Stereospecific GPCR | 10 nM | >1000 nM | Many receptors are highly specific for L-amino acids; the D-isomer may not fit the binding pocket. |
| In-vitro Potency (EC₅₀) | Stereospecific GPCR | 25 nM | >5000 nM | Lower binding affinity typically translates to lower potency. |
| Enzymatic Stability (t½) | In Plasma/Serum | 5 min | > 60 min | D-amino acids confer significant resistance to proteolytic degradation.[1][3] |
Note: This data is hypothetical. While a D-amino acid substitution often reduces or abolishes direct receptor binding, the resulting increase in stability can sometimes lead to a superior in-vivo therapeutic effect despite lower in-vitro potency.
Example Signaling Pathway: Neurotensin Receptor 1 (NTS1)
Neurotensin (NT) analogs are developed for applications in pain management and neuropsychiatric disorders.[3][16] The NTS1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates multiple downstream signaling cascades. Incorporating this compound into an NT analog could be a strategy to increase its stability, aiming to prolong its action at the receptor.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).[15][17]
Conclusion
This compound is a valuable building block for synthesizing therapeutic peptides with enhanced stability. Its use in standard Fmoc-SPPS is straightforward, but researchers must be vigilant about the potential for aspartimide formation, a critical side reaction that can compromise peptide yield and purity. By understanding the underlying chemistry and employing appropriate mitigation strategies, scientists can successfully leverage this compound to develop novel peptide candidates with improved pharmacokinetic properties and greater therapeutic promise.
References
- 1. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Development of specific and non-specific somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of somatostatin analogs resistant to the action of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Use of Fmoc-D-Asp(OtBu)-OH in Peptide Library Synthesis
1. Introduction
Fmoc-D-Asp(OtBu)-OH is a pivotal building block in Solid-Phase Peptide Synthesis (SPPS), particularly for the creation of diverse peptide libraries for drug discovery and development.[1] It consists of a D-enantiomer of aspartic acid, where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the side-chain carboxyl group is protected by an acid-labile OtBu (tert-butyl) ester.[2] The incorporation of D-amino acids into peptide sequences is a key strategy to enhance their therapeutic potential by improving stability and modulating biological activity.[3][4]
2. Rationale for Incorporating D-Aspartic Acid
The primary motivation for using this compound in peptide libraries is to overcome the limitations of natural L-peptides.
-
Enhanced Proteolytic Stability : Peptides composed of L-amino acids are rapidly degraded by proteases in the body. D-amino acids are not recognized by most endogenous proteases, making peptides containing them significantly more resistant to enzymatic degradation.[3][4][5] This resistance increases the peptide's in-vivo half-life and bioavailability.[3][6]
-
Structural Diversity and Activity : Introducing a D-amino acid can induce significant changes in the peptide's secondary structure, such as promoting specific folding patterns or stabilizing β-hairpins.[7] This can lead to unique biological activities, altered receptor binding affinities, and improved target selectivity compared to their L-counterparts.[3][7]
-
Therapeutic Potential : The enhanced stability and unique conformations of D-amino acid-containing peptides make them attractive candidates for developing therapeutics, including antimicrobial agents, enzyme inhibitors, and biostable hydrogels.[3][6]
3. Key Synthetic Considerations: Aspartimide Formation
A major challenge when using Fmoc-Asp(OtBu)-OH (both L- and D-isomers) is the formation of an aspartimide intermediate during the piperidine-mediated Fmoc-deprotection step.[8][9] This side reaction is particularly prevalent in sequences where the aspartic acid is followed by residues like glycine, asparagine, or serine.[8]
Aspartimide formation can lead to several impurities:
-
β-aspartyl peptides : The unnatural β-peptide is often the major product upon ring opening.[10]
-
Racemization : The reaction can cause racemization at the α-carbon of the aspartic acid residue.[8][9]
-
Piperidide adducts : The piperidine (B6355638) used for deprotection can react with the intermediate.[9]
These byproducts are often difficult to separate from the target peptide due to similar masses and physicochemical properties, complicating purification and reducing the overall yield of the desired peptide.[9] Strategies to mitigate this issue include using alternative side-chain protecting groups (e.g., ODmb) or incorporating dipeptide building blocks.[8][11]
Comparative Performance Data
The choice of aspartic acid derivative impacts the purity and yield of the final peptide library members. The following table summarizes the key performance differences between standard this compound and an alternative strategy designed to mitigate aspartimide formation.
| Parameter | This compound | Alternative: Fmoc-D-Asp(ODmb)-OH | Key Insight |
| Primary Function | Standard side-chain carboxyl protection.[8] | Backbone amide protection on the subsequent residue.[8] | The ODmb group offers a different mechanistic approach to prevent the side reaction. |
| Aspartimide Prevention | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[8][9] | Highly effective at preventing aspartimide formation by sterically hindering the cyclization reaction.[8] | For sequences known to be problematic, the ODmb strategy is superior in preventing this key side reaction.[8] |
| Coupling Efficiency | Generally good coupling efficiency.[8] | Can exhibit slightly slower coupling kinetics due to increased steric hindrance. | A trade-off exists between preventing side reactions and achieving rapid coupling. |
| Chiral Purity | Aspartimide formation can lead to racemization at the α-carbon.[9] | Significantly reduces the risk of racemization by preventing the formation of the aspartimide intermediate.[8] | The alternative strategy better preserves the chiral integrity of the aspartic acid residue. |
| Relative Cost | More cost-effective as a single amino acid derivative.[8] | Dipeptide building blocks or specialized monomers are typically more expensive.[8] | The standard reagent is more economical for sequences not prone to aspartimide formation.[8] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a peptide sequence on an automated peptide synthesizer.
Materials:
-
Resin: Rink Amide or other suitable solid support
-
Amino Acids: this compound and other required Fmoc-amino acids
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% piperidine in DMF (v/v)
-
Coupling Reagents: HBTU/HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in the reaction vessel.[8]
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.[12]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[8][12]
-
Wash the resin extensively with DMF (5-6 times) and IPA (3 times) to remove residual piperidine and byproducts.[13]
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.[8][12]
-
Add DIPEA (6-10 equivalents) to the amino acid solution.[8]
-
Allow the mixture to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours.[8]
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[8]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.[12]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more to remove scavengers and organic impurities.[12]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Caption: Rationale for using D-amino acids to enhance peptide stability.
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. delivertherapeutics.com [delivertherapeutics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective incorporation of Fmoc-D-Asp(OtBu)-OH in automated solid-phase peptide synthesis (SPPS). The focus is on providing robust methodologies and strategies to mitigate common side reactions, ensuring high purity and yield of the target peptide.
This compound is a critical building block in the synthesis of peptides containing D-aspartic acid. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is labile to strong acids, such as trifluoroacetic acid (TFA), rendering it compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1][2] While its use is straightforward, a significant challenge arises from the potential for aspartimide formation, a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc-deprotection steps.[3][4][5][6] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and can lead to racemization and the formation of difficult-to-separate impurities, including α- and β-peptides.[3][4][5][7]
This document outlines a standard protocol for the incorporation of this compound and presents optimized strategies to minimize aspartimide formation, supported by quantitative data and detailed experimental procedures.
Comparative Analysis of Strategies to Minimize Aspartimide Formation
The choice of strategy for incorporating D-Aspartic acid can significantly impact the purity of the final peptide. The following table summarizes quantitative data from studies comparing the standard this compound protocol with alternative, optimized approaches aimed at suppressing aspartimide formation.
| Strategy | Peptide Sequence Context | Key Parameter | Result | Reference |
| Standard Fmoc-Asp(OtBu)-OH | Fragment 1-6 scorpion toxin II (Asp-Gly containing) | Impurity Level | 44% | [3] |
| Fmoc-Asp(OtBu)-OH with 1M Oxyma in 20% Piperidine (B6355638)/DMF | Fragment 1-6 scorpion toxin II (Asp-Gly containing) | Impurity Level | 15% | [3] |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 (33mer with Asp-Gly and Asp-Asn motifs) | Target Peptide Content | Increased by 25% compared to Fmoc-Asp(OtBu)-OH | [5] |
| Fmoc-Asp(OBno)-OH | VKDGYI (Scorpion toxin II model) | Aspartimide formation per cycle | 0.1% | [5] |
| Fmoc-Asp(OtBu)-OH | VKDGYI (Scorpion toxin II model) | D-Aspartate Content | High (indicating racemization) | [5] |
| Fmoc-Asp(OMpe)-OH | VKDGYI (Scorpion toxin II model) | D-Aspartate Content | High (indicating racemization) | [5] |
| Fmoc-Asp(OBno)-OH | VKDNYI and VKDRYI | Aspartimide Formation | Almost undetectable | [5] |
Experimental Protocols
The following are generalized protocols for automated solid-phase peptide synthesis. Parameters may need to be optimized based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Standard Incorporation of this compound
This protocol details the standard cycle for incorporating this compound into a growing peptide chain on an automated synthesizer.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes prior to the first synthesis cycle.[4]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v).
-
Perform two treatments: the first for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[4]
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[4]
4. Amino Acid Activation and Coupling:
-
In a separate vial, prepare the activated amino acid solution.
-
Dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt or HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[4][8]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[4]
5. Post-Coupling Wash:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[4]
6. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF. This step is crucial for preventing the formation of deletion sequences.
7. Cycle Repetition:
-
Repeat steps 2-6 for the subsequent amino acids in the sequence.
Protocol 2: Optimized Protocol to Minimize Aspartimide Formation
This protocol incorporates the use of a backbone-protecting group strategy, specifically using a dipeptide building block like Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, to prevent aspartimide formation at problematic Asp-Gly sequences. The 2,4-dimethoxybenzyl (Dmb) group sterically hinders the cyclization reaction.[4]
1. Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes.
2. Fmoc Deprotection (for the amino acid preceding the dipeptide):
-
Treat the resin with 20% piperidine in DMF as described in the standard protocol.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
4. Dipeptide Activation and Coupling:
-
Prepare a solution of the dipeptide building block, e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent such as HATU (2-3 equivalents), and a non-nucleophilic base like collidine (4-6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours. Note that coupling of these sterically hindered dipeptides can be slower.[4]
5. Post-Coupling Wash:
-
Wash the resin with DMF (3-5 times).
6. Subsequent Cycles:
-
For the amino acid following the dipeptide, the Fmoc group on the D-Asp residue is removed using the standard deprotection protocol. The subsequent coupling may be slightly slower due to the presence of the Dmb group on the preceding residue's backbone amide.
7. Final Cleavage:
-
The Dmb group is cleaved simultaneously with the OtBu group and other side-chain protecting groups during the final TFA-mediated cleavage from the resin.[4]
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes in the automated synthesis involving this compound.
Caption: Standard automated SPPS cycle for amino acid incorporation.
Caption: The problematic aspartimide formation side reaction pathway.
Caption: Mitigation of aspartimide formation using backbone protection.
References
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing D-Asp(OtBu) from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support, coupled with the removal of side-chain protecting groups. For peptides containing the tert-butyl protected D-aspartic acid residue (D-Asp(OtBu)), this process requires careful consideration to ensure high yield and purity of the final product. The primary challenge during the acidic cleavage of D-Asp(OtBu)-containing peptides is the formation of aspartimide, a cyclic intermediate that can lead to the formation of undesired β-aspartyl and racemized products.[1] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[1]
The D-configuration of the aspartic acid residue does not fundamentally change the chemical principles of cleavage compared to the L-enantiomer. However, the choice of cleavage cocktail and reaction conditions are critical to minimize side reactions and ensure the integrity of the peptide. This document provides detailed protocols and application notes for the successful cleavage and deprotection of peptides containing D-Asp(OtBu).
Key Considerations for Cleavage
Several factors influence the efficiency of cleavage and the extent of side-product formation:
-
Peptide Sequence: As mentioned, sequences with small or flexible amino acids C-terminal to the D-Asp residue are more prone to aspartimide formation.[1]
-
Cleavage Cocktail Composition: The choice and concentration of the strong acid (typically Trifluoroacetic Acid - TFA) and scavengers are crucial. Scavengers are added to trap the highly reactive tert-butyl cations generated during the cleavage of the OtBu group, preventing re-attachment to sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[2]
-
Reaction Time and Temperature: Prolonged exposure to strong acid can increase the likelihood of side reactions.[3] Performing the cleavage at lower temperatures can help to minimize these.[2]
-
Resin Type: The linker attaching the peptide to the resin influences the cleavage conditions required. The protocols outlined here are generally applicable to standard resins like Wang and Rink Amide.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. All cocktails should be freshly prepared immediately before use.[1] The following tables summarize common cleavage cocktails.
Table 1: Standard Cleavage Cocktails
| Reagent Name | Composition | Application Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Suitable for peptides without highly sensitive residues such as Cysteine or Methionine. TIS is a scavenger for tert-butyl cations.[1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arginine protected by sulfonyl groups and for Trp-containing peptides.[2] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Designed to prevent the oxidation of Methionine.[2] |
| "Odorless" Cocktail | 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS) | An alternative for peptides with sensitive residues that avoids the use of phenolic scavengers. |
Table 2: Influence of Synthesis and Cleavage Conditions on Aspartimide Formation
| Condition | Observation | Recommendation |
| Fmoc Deprotection | The base used for Fmoc deprotection can influence the rate of aspartimide formation during synthesis, which can carry over to the final product.[4][5] | For sensitive sequences, consider using a less basic deprotection solution (e.g., 20% piperidine (B6355638) in DMF with an additive like 0.1 M HOBt) or alternative bases like DBU in combination with piperazine.[5][6] |
| Asp Side-Chain Protecting Group | The standard OtBu group offers relatively low steric hindrance.[4][7] | For particularly problematic sequences, using bulkier protecting groups during synthesis can reduce aspartimide formation.[4][8] |
| Cleavage Time | Longer cleavage times can lead to increased side-product formation.[3] | Optimize cleavage time with a small-scale trial. Typical times range from 1 to 3 hours.[1] |
| Temperature | Higher temperatures can accelerate side reactions. | Perform cleavage at room temperature or, for very sensitive peptides, at 4°C.[2] |
Experimental Protocols
Protocol 1: General TFA-Mediated Cleavage and Deprotection
This protocol provides a general procedure for the cleavage of a peptide from the resin and removal of the D-Asp(OtBu) and other acid-labile protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage cocktail (freshly prepared, see Table 1)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source or vacuum desiccator
-
RP-HPLC system for purification and analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).[2]
-
Cleavage Reaction: Add the appropriate, freshly prepared cleavage cocktail to the resin (a minimum of 5 mL per 0.5 g of resin to ensure the resin swells properly).[3]
-
Incubation: Gently agitate the mixture at room temperature. The typical reaction time is 1 to 3 hours.[1][3] For peptides at high risk of aspartimide formation, it is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.[1]
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.[1]
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[1]
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.[1] Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.[1][2]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The purity and identity of the peptide should be confirmed by analytical HPLC and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for Peptide Cleavage and Deprotection.
Mechanism of Aspartimide Formation
Caption: Mechanism of Aspartimide Side-Product Formation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage. Incomplete precipitation. | Extend the cleavage reaction time. Increase the volume of the cleavage cocktail. Use a larger volume of cold ether for precipitation. Ensure the ether is sufficiently cold (-20°C or lower). |
| Presence of Aspartimide and Related Side Products | Sequence susceptibility. Cleavage conditions are too harsh. | Optimize cleavage time and temperature (shorter time, lower temperature). During synthesis, consider using a bulkier protecting group for the Asp side chain or modified Fmoc deprotection conditions.[5][8] |
| Modification of Sensitive Residues (e.g., Trp, Met) | Insufficient or incorrect scavengers. | Use a cleavage cocktail designed for sensitive amino acids (e.g., Reagent K).[1] Ensure the cleavage cocktail is freshly prepared. |
| Incomplete Removal of Protecting Groups | Insufficient cleavage time. | Increase the cleavage reaction time. Analyze a small aliquot of the cleavage mixture by HPLC at different time points to determine the optimal duration. |
Conclusion
The successful cleavage and deprotection of peptides containing D-Asp(OtBu) from a solid support is achievable with careful planning and execution. The primary obstacle, aspartimide formation, can be effectively minimized by selecting an appropriate cleavage cocktail, optimizing reaction conditions, and considering the peptide's sequence and synthesis history. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to obtain high-purity peptides for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: A Guide to Solution-Phase Peptide Synthesis Utilizing Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective use of Fmoc-D-Asp(OtBu)-OH in solution-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the chemical synthesis of peptides.
This compound is a critical building block in peptide synthesis, particularly for introducing D-aspartic acid residues into a peptide sequence. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates. The tert-butyl (OtBu) protecting group on the side chain carboxyl function is labile to acid, allowing for its removal during the final deprotection step, typically with trifluoroacetic acid (TFA).[1]
While widely used, the application of this compound is not without its challenges. A significant side reaction associated with this amino acid derivative is the formation of aspartimide, especially during the base-mediated removal of the Fmoc group.[1][2] This side reaction is particularly prevalent in peptide sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3] Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemization at the α-carbon.[4][5]
Strategies to mitigate aspartimide formation include:
-
Modification of Deprotection Conditions: The addition of an acidic additive, such as formic acid or HOBt, to the piperidine (B6355638) solution used for Fmoc removal can suppress aspartimide formation.[1][4]
-
Use of Alternative Protecting Groups: For particularly sensitive sequences, alternative side-chain protecting groups like OMpe, ODmb, or OBno can be employed to sterically hinder the cyclization reaction leading to aspartimide.[3]
-
Dipeptide Cassettes: The use of pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can also be an effective strategy to prevent this side reaction.[3][6]
The following sections provide detailed protocols for the use of this compound in solution-phase peptide synthesis, along with data presentation and visualizations to aid in experimental design and execution.
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of different strategies for incorporating aspartic acid residues in peptide synthesis, with a focus on minimizing aspartimide formation.
| Parameter | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Primary Function | Side-chain carboxyl protection | Side-chain carboxyl protection | Side-chain carboxyl protection |
| Key Advantage | Well-established, standard reagent | Reduced aspartimide formation | Superior prevention of aspartimide formation |
| Aspartimide Formation | Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser[3] | Offers improved resistance to aspartimide formation compared to OtBu | Highly effective at preventing aspartimide formation |
| Cleavage Conditions | Trifluoroacetic acid (TFA) based cocktails | TFA-based cocktails | TFA-based cocktails |
| Coupling Efficiency | Generally high, but can be sequence-dependent | May require optimized coupling conditions due to steric hindrance | Couples easily with standard coupling reagents |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in solution-phase peptide synthesis. These protocols should be optimized for specific peptide sequences and scales.
Protocol 1: General Coupling of this compound
This protocol describes the coupling of this compound to a peptide fragment with a free N-terminus in solution.
Materials:
-
Peptide fragment with a free N-terminus
-
This compound (1.1 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or TBTU; 1.1 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA; 2-3 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
Procedure:
-
Dissolve the peptide fragment with the free N-terminus in the chosen solvent.
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent in the solvent and adding the base. Allow this mixture to react for 2-5 minutes.
-
Add the activated this compound solution to the solution of the peptide fragment.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Isolate the product by extraction or precipitation. The crude peptide may require further purification by chromatography.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide.
Materials:
-
Fmoc-protected peptide
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvent for washing (e.g., DMF, DCM)
Procedure:
-
Dissolve the Fmoc-protected peptide in DMF.
-
Add the 20% piperidine in DMF solution to the peptide solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by repeated extractions with a suitable solvent or by precipitation of the deprotected peptide.
-
The resulting peptide with the free N-terminus can be used directly in the next coupling step.
Protocol 3: Final Deprotection and Cleavage of OtBu Group
This protocol describes the final deprotection step, which removes the side-chain OtBu group and any other acid-labile protecting groups.
Materials:
-
Fully protected peptide
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIPS)
-
Cold diethyl ether
Procedure:
-
Dissolve the fully protected peptide in the cleavage cocktail. The use of scavengers like water and TIPS is crucial to prevent side reactions caused by the carbocations generated during the cleavage of the t-butyl groups.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified by preparative HPLC.
Visualizations
Workflow for Solution-Phase Peptide Synthesis
Caption: General workflow for solution-phase peptide synthesis.
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Deprotection Scheme for this compound
Caption: Orthogonal deprotection strategy for this compound.
References
- 1. peptide.com [peptide.com]
- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. delivertherapeutics.com [delivertherapeutics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Fmoc-D-Asp(OtBu)-OH: A Key Building Block for Potent and Stable Enzyme Inhibitors and Receptor Ligands
Fmoc-D-Asp(OtBu)-OH, a pseudopeptide analog of the natural L-amino acid, is a critical reagent in modern drug discovery and development. Its incorporation into peptide-based molecules offers a strategic advantage in the synthesis of enzyme inhibitors and receptor ligands with enhanced stability and therapeutic potential. This D-amino acid derivative is particularly valuable in overcoming the challenge of in vivo degradation by proteases, a common hurdle for peptide-based therapeutics. [1][2][3]
The unique stereochemistry of D-amino acids renders peptides containing them resistant to cleavage by most endogenous enzymes, which are stereospecific for L-amino acids.[1][2][3] This increased biostability translates to a longer circulation half-life and improved pharmacokinetic profiles for drug candidates. This compound, with its protected side-chain carboxyl group, is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the precise construction of complex peptide and peptidomimetic structures.[2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of therapeutic targets: caspase inhibitors for the modulation of apoptosis and integrin receptor ligands for targeting cell adhesion and signaling.
Application in the Synthesis of Caspase Inhibitors
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and inflammation.[4] Dysregulation of caspase activity is implicated in a variety of diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. Consequently, the development of specific caspase inhibitors is a significant area of therapeutic research.
The inclusion of this compound in the synthesis of peptidic caspase inhibitors can lead to compounds with improved efficacy and duration of action. The D-aspartate residue can mimic the natural P1 aspartate recognition motif of caspases while conferring resistance to proteolysis.
Caspase Signaling Pathway
The activation of caspases occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.
Experimental Protocol: Solid-Phase Synthesis of a Peptidyl Ketone Caspase Inhibitor
This protocol outlines the manual solid-phase synthesis of a tetrapeptide aldehyde inhibitor, Ac-Val-Asp-Val-Ala-CHO, incorporating a D-aspartic acid residue. The synthesis utilizes standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Fmoc-L-Val-OH
-
Fmoc-L-Ala-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (v/v) for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the First Amino Acid (Fmoc-L-Ala-OH): Dissolve Fmoc-L-Ala-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using the Kaiser test.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Iterative Deprotection and Coupling: Repeat steps 1 and 2 for the sequential coupling of Fmoc-L-Val-OH, this compound, and Fmoc-L-Val-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with acetic anhydride and pyridine in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data
| Compound ID | Sequence | Yield (%) | Purity (%) | IC50 (nM) vs Caspase-3 |
| CaspInh-D-Asp | Ac-Val-D-Asp -Val-Ala-CHO | 25-35 | >95 | 50-100 |
Note: The provided data is a representative example and may vary depending on the specific synthesis and assay conditions.
Application in the Synthesis of Integrin Receptor Ligands
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. They play crucial roles in various physiological and pathological processes, including cell migration, proliferation, differentiation, and angiogenesis. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins.
The development of cyclic RGD peptidomimetics has been a major focus in the design of potent and selective integrin antagonists. Incorporating this compound into these structures can enhance their resistance to enzymatic degradation, leading to improved therapeutic efficacy.
Integrin Signaling Pathway
Upon ligand binding, integrins cluster and activate intracellular signaling cascades, primarily involving focal adhesion kinase (FAK) and Src family kinases. This signaling network regulates various cellular functions, including cell survival, proliferation, and migration.
Experimental Protocol: Solid-Phase Synthesis of a Cyclic RGD Peptide
This protocol describes the synthesis of a cyclic pentapeptide, c(RGDfK), where the D-aspartic acid residue is incorporated using this compound. The cyclization is achieved through an amide bond formation between the side chains of aspartic acid and lysine.
Materials:
-
This compound
-
Fmoc-L-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Fmoc-L-Phe-OH
-
Fmoc-L-Lys(Boc)-OH
-
2-Chlorotrityl chloride resin
-
DIC
-
HOBt
-
Piperidine
-
DMF
-
DCM
-
TFA
-
TIS
-
Water
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Loading of the First Amino Acid: Load Fmoc-L-Lys(Boc)-OH onto the 2-chlorotrityl chloride resin.
-
Linear Peptide Assembly: Assemble the linear peptide sequence (Arg(Pbf)-Gly-D-Asp(OtBu)-Phe-Lys(Boc)) using standard Fmoc-SPPS protocols as described in the caspase inhibitor synthesis.
-
Selective Deprotection: After assembly of the linear peptide, selectively remove the Boc and OtBu protecting groups from the side chains of Lys and D-Asp, respectively, using a mild acid treatment (e.g., 1% TFA in DCM).
-
On-Resin Cyclization: Swell the resin in DMF and add PyBOP (3 eq) and DIPEA (6 eq). Shake the reaction mixture for 4-6 hours to facilitate the intramolecular amide bond formation.
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a TFA/TIS/water cocktail.
-
Purification and Characterization: Purify the crude cyclic peptide by RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.
Quantitative Data
| Compound ID | Sequence | Yield (%) | Purity (%) | Binding Affinity (IC50, nM) vs. αvβ3 Integrin |
| c(RGDfK) | cyclo(Arg-Gly-D-Asp -Phe-Lys) | 15-25 | >98 | 1-10 |
Note: The provided data is a representative example and may vary depending on the specific synthesis and assay conditions.
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis using Fmoc chemistry.
Conclusion
This compound is an invaluable tool for the synthesis of peptide-based enzyme inhibitors and receptor ligands with enhanced stability against enzymatic degradation. The protocols and data presented here for caspase inhibitors and integrin ligands demonstrate the utility of this building block in developing potent and selective therapeutic candidates. Careful optimization of synthesis and purification protocols is essential to achieve high yields and purity, particularly in managing potential side reactions such as aspartimide formation. The use of D-amino acids like this compound will continue to be a key strategy in advancing peptide and peptidomimetic drugs from the laboratory to the clinic.
References
Application Notes and Protocols for the Synthesis of Peptides with Post-translational Modifications Proximal to a D-Aspartic Acid Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-amino acids, and post-translational modifications (PTMs) into synthetic peptides is a critical strategy in modern drug discovery and chemical biology. D-amino acids can enhance peptide stability against enzymatic degradation, while PTMs are crucial for modulating biological activity, protein-protein interactions, and signaling pathways. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing PTMs in close proximity to a D-aspartic acid (D-Asp) residue. A primary focus is placed on addressing the significant challenge of aspartimide formation, a common side reaction associated with aspartic acid residues that can lead to yield loss and purification difficulties.
Key Challenges in Synthesis
The primary obstacle in the synthesis of peptides containing an Asp residue, particularly a D-Asp residue, is the formation of an aspartimide intermediate. This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is highly dependent on the sequence C-terminal to the Asp residue, with Asp-Gly motifs being notoriously problematic. Aspartimide formation can result in a mixture of byproducts, including α- and β-peptides of both D- and L-configurations, which are often difficult to separate from the target peptide.[1] The presence of a bulky PTM on an adjacent residue can introduce steric hindrance, potentially impacting coupling efficiency.
Strategies to Mitigate Aspartimide Formation
Several strategies can be employed to minimize aspartimide formation during the Fmoc-SPPS of peptides containing a D-Asp residue:
-
Optimized Protecting Groups for D-Aspartic Acid: The use of sterically hindered ester protecting groups on the β-carboxyl group of D-Asp can significantly reduce the rate of aspartimide formation.
-
Backbone Protection: The introduction of a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid C-terminal to the D-Asp residue can prevent the cyclization reaction required for aspartimide formation.
-
Modified Deprotection Conditions: Utilizing alternative bases for Fmoc removal or adding acidic modifiers to the piperidine (B6355638) solution can decrease the propensity for aspartimide formation. However, it is crucial to avoid strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) when Asp residues are present, as they can catalyze this side reaction.
Quantitative Comparison of D-Asp Protecting Groups
The choice of the side-chain protecting group for the D-Asp residue is critical in suppressing aspartimide formation. The following table summarizes the relative efficiency of different protecting groups in reducing this side reaction.
| D-Asp Protecting Group | Relative Rate of Aspartimide Formation (krel) | Reference |
| O-t-butyl (OtBu) | 1.24 | [2] |
| 3-methyl-3-pentyl (Mpe) | 0.4 | [2] |
| 3-ethyl-3-pentyl (Epe) | 0.13 | [2] |
| 5-butyl-5-nonyl (Bno) | 0.06 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a D-Asp-pSer Motif
This protocol outlines the manual solid-phase synthesis of a model peptide containing a D-aspartic acid residue followed by a phosphoserine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OMpe)-OH and Fmoc-Ser(PO(OBzl)OH)-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HATU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of Phosphoserine: Use Fmoc-Ser(PO(OBzl)OH)-OH and follow the standard coupling procedure (Step 3). A double coupling is recommended to ensure high efficiency.
-
Incorporation of D-Aspartic Acid: Use Fmoc-D-Asp(OMpe)-OH and follow the standard coupling procedure (Step 3). The use of the Mpe protecting group is recommended to minimize aspartimide formation.
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the main peak.
-
Lyophilize the pure fractions to obtain the final peptide product.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][4][5][6] This will verify the successful incorporation of all amino acids and the phosphate (B84403) group.
-
HPLC Analysis: Assess the purity of the final peptide by analytical RP-HPLC. Co-injecting the synthetic peptide with a standard of the corresponding all-L peptide can help to confirm the presence of the D-Asp residue due to differences in retention time.[1]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to confirm the peptide sequence and localize the phosphorylation site to the correct serine residue.
Visualizing the Workflow and Key Reactions
To aid in understanding the synthesis process and the critical side reaction, the following diagrams have been generated using the DOT language.
References
- 1. Quantification of structural alterations of L-Asp and L-Asn residues in peptides related to neuronal diseases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-D-Asp(OtBu)-OH in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The complex pathology of AD has driven researchers to explore novel therapeutic strategies, including the development of peptide-based inhibitors that can interfere with Aβ aggregation or modulate enzymatic pathways implicated in the disease. Fmoc-D-Asp(OtBu)-OH, a protected D-isoform of aspartic acid, is a critical building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced stability and unique biological activities. The incorporation of D-amino acids can render peptides resistant to enzymatic degradation, a crucial attribute for therapeutic candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a D-aspartate-containing peptide and its evaluation in Alzheimer's disease research.
Application Notes: The Role of D-Aspartate and this compound in Alzheimer's Disease Research
The Dual Role of D-Aspartate in Alzheimer's Disease Neuropathology
D-aspartate is an endogenous N-methyl-D-aspartate (NMDA) receptor agonist, playing a role in learning and memory processes.[1][2] Research has revealed a complex and seemingly contradictory role for D-aspartate in the context of Alzheimer's disease.
Studies have shown that free D-aspartate levels are significantly decreased in various brain regions of Alzheimer's patients compared to healthy controls.[1] This reduction in an endogenous NMDA receptor agonist could contribute to the diminished NMDA receptor function and the memory deficits characteristic of AD.[1]
Conversely, other research has indicated that the levels of protein-bound D-aspartate are elevated in both the gray and white matter of brains from individuals with Alzheimer's.[3] This accumulation may be linked to age-related changes in protein configuration and could be associated with the dysfunctions seen in the aging brain.[4]
This dual role makes D-aspartate and its signaling pathways a compelling area of investigation for understanding AD pathogenesis and identifying novel therapeutic targets.
Rationale for Incorporating D-Aspartate into Peptides for Alzheimer's Research
The synthesis of peptides containing D-amino acids, such as D-aspartate, offers several advantages in the development of potential AD therapeutics:
-
Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. The incorporation of D-amino acids creates peptides that are resistant to this enzymatic degradation, leading to a longer half-life and potentially improved therapeutic efficacy.
-
Unique Conformational Properties: The introduction of D-amino acids can induce specific secondary structures in peptides, which may enhance their binding affinity and selectivity for therapeutic targets like Aβ oligomers or disease-related enzymes.
-
Modulation of Aggregation Propensity: D-amino acid substitutions in Aβ fragments or other peptide sequences can alter their aggregation kinetics and pathways, providing valuable tools for studying the mechanisms of amyloid plaque formation and for designing inhibitors of this process.
This compound is the reagent of choice for incorporating D-aspartate into a peptide sequence using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy. The Fmoc group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of D-aspartate in Alzheimer's disease research.
Table 1: Levels of D-Aspartate in the Brains of Alzheimer's Disease Patients vs. Controls
| Brain Region | Analyte | Alzheimer's Patients (nmol/g wet tissue) | Control Subjects (nmol/g wet tissue) | Percentage Change | Reference |
| Hippocampus | Free D-Aspartate | 11.2 ± 1.8 | 21.3 ± 2.9 | -47% | [1] |
| Frontal Cortex | Free D-Aspartate | 14.8 ± 2.1 | 22.9 ± 3.2 | -35% | [1] |
| Temporal Cortex | Free D-Aspartate | 12.9 ± 1.9 | 24.3 ± 3.5 | -47% | [1] |
| Parietal Cortex | Free D-Aspartate | 12.1 ± 1.7 | 21.4 ± 3.1 | -43% | [1] |
| Occipital Cortex | Free D-Aspartate | 13.5 ± 2.0 | 23.1 ± 3.3 | -42% | [1] |
| Gray Matter | Protein-Bound D-Aspartate | 0.69 (mean) | - | - | [3] |
| White Matter | Protein-Bound D-Aspartate | - | - | - | [3] |
Table 2: Percentage of Protein-Bound D-Aspartate Relative to Total Aspartate
| Brain Tissue | Alzheimer's Patients (%) | Control Subjects (%) | Reference |
| Gray Matter | 2.08 | 1.65 | [3] |
| White Matter | 1.80 | 1.58 | [3] |
Table 3: Inhibitory Activity of Selected Compounds on Enzymes Relevant to Alzheimer's Disease
| Compound/Extract | Target Enzyme | IC50 Value | Reference |
| Fungal Endophytic Extract HAB16R13 | BACE1 | < 3.0 µg/ml | [7] |
| Fungal Endophytic Extract HAB16R18 | BACE1 | < 3.0 µg/ml | [7] |
| Fungal Endophytic Extract HAB16R14 | BACE1 | < 3.0 µg/ml | [7] |
| Fungal Endophytic Extract HAB8R24 | BACE1 | < 3.0 µg/ml | [7] |
| OM99-2 (peptidic inhibitor) | BACE1 | Ki = 1.6 nM | [8] |
| NCGC00481524 | Butyrylcholinesterase | 0.04 ± 0.01 µM | [9] |
| Piboserod | Butyrylcholinesterase | 15.33 µM | [10] |
| Rotigotine | Butyrylcholinesterase | 12.76 µM | [10] |
Table 4: Example Yield and Purity of a Synthesized Amyloid-Beta Peptide
| Peptide | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |
| Aβ(1-42) | Manual Fmoc SPPS | 85 | 56 | [11] |
| Aβ(1-42) | Fmoc SPPS | - | 90-95 (after purification) | [12] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a D-Aspartate Containing Peptide
This protocol outlines the manual synthesis of a hypothetical D-aspartate-containing peptide inhibitor of Aβ aggregation, with the sequence Val-Lys-(D-Asp)-Asn-Tyr-Ile, on a 0.1 mmol scale using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, This compound , Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in the synthesis vessel.
-
Add 10 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[13]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Example: Coupling of Fmoc-Ile-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ile-OH, 3 equivalents of HOBt, and 3 equivalents of DIC in 5 mL of DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, This compound , Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Val-OH), perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
-
Protocol 2: In Vitro Amyloid-Beta Aggregation Assay
This protocol describes a Thioflavin T (ThT) fluorescence assay to evaluate the inhibitory effect of the synthesized D-aspartate peptide on Aβ aggregation.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Synthesized D-aspartate containing peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve synthetic Aβ(1-42) in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C until use.
-
-
Assay Setup:
-
Resuspend the Aβ(1-42) film in the phosphate buffer to a final concentration of 20 µM.
-
Prepare different concentrations of the D-aspartate peptide inhibitor in the same buffer.
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Aβ(1-42) alone (positive control)
-
Buffer alone (negative control)
-
Aβ(1-42) with varying concentrations of the D-aspartate peptide
-
D-aspartate peptide alone (to check for intrinsic fluorescence)
-
-
-
Incubation and Measurement:
-
Add ThT to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and the intrinsic fluorescence of the inhibitor.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition for each concentration of the D-aspartate peptide by comparing the final fluorescence intensity to that of the Aβ(1-42) alone control.
-
Visualizations
Caption: D-Aspartate's role at the NMDA receptor in the context of Alzheimer's.
Caption: Workflow for the solid-phase synthesis of a D-aspartate peptide.
References
- 1. Regional decreases of free D-aspartate levels in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of D-Amino Acids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-aspartate in human brain [healthpartners.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 12. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols: Incorporation of D-Amino Acids to Enhance Peptide Stability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides composed of naturally occurring L-amino acids are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by their short in vivo half-life, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of L-amino acids.[1][2][3] Proteases are highly specific for L-amino acids, and the presence of D-amino acids in a peptide sequence sterically hinders enzymatic recognition and cleavage, thereby enhancing the peptide's stability and bioavailability.[1][3][4] This document provides detailed application notes and protocols for the synthesis of peptides containing D-amino acids and the subsequent evaluation of their in vivo stability.
Advantages of D-Amino Acid Incorporation
The substitution of L-amino acids with their D-counterparts offers several advantages in peptide drug design:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit significantly increased resistance to degradation by a wide range of proteases found in biological fluids.[1][3][5] This leads to a longer circulating half-life in vivo.[2][3]
-
Improved Bioavailability: Increased stability against enzymatic degradation often translates to improved oral and systemic bioavailability.[1][2][6]
-
Modulation of Biological Activity: The introduction of D-amino acids can influence the peptide's secondary structure, which may lead to altered receptor binding affinity and biological activity.[1] In some cases, this can result in unique or enhanced therapeutic effects.
-
Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to reduced immunogenicity.
Data Presentation: Comparative Stability of L- and D-Amino Acid Containing Peptides
The following tables summarize quantitative data from studies comparing the stability of peptides composed of L-amino acids with their counterparts containing D-amino acids.
Table 1: Stability of an 11-amino acid antimicrobial peptide and its D-amino acid substituted analogs in the presence of trypsin.
| Peptide | Amino Acid Composition | % Peptide Remaining after Trypsin Treatment |
| L-peptide | All L-amino acids | Susceptible to degradation |
| D-peptide | Partial D-amino acid substitution | Highly stable |
| AD-peptide | All D-amino acids | Highly stable |
Data synthesized from a study on antimicrobial peptides.[5]
Table 2: Stability of a peptide hydrogelator and its D-amino acid modified counterpart against Proteinase K.
| Peptide | Modification | % Peptide Remaining after 4 hours | % Peptide Remaining after 24 hours |
| L-peptide | None | 0% | 0% |
| D-amino acid modified peptide | C-terminal D-amino acid conjugation | Not specified | 15% |
Data from a study on the biostability of peptide hydrogelators.[3]
Table 3: Stability of GLP-1 peptide analogs against Proteinase K.
| Peptide | Amino Acid Composition | % Peptide Remaining after 1 hour | % Peptide Remaining after 6 hours |
| (L)-GLP1 | All L-amino acids | ~0% | Not detectable |
| (D)-GLP1 | All D-amino acids | >80% | ~80% |
Data from a study on D-amino acid analogs of bioactive helical peptides.[7]
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing D-Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide containing one or more D-amino acids using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acids
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the desired Fmoc-protected amino acid (L- or D-) and the coupling reagent (e.g., HCTU) in DMF.
-
Add the activation base (e.g., DIPEA) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence, incorporating Fmoc-protected D-amino acids at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Incubate at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the cleavage cocktail by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes how to assess the stability of a peptide in the presence of a specific protease (e.g., trypsin) or in serum.
Materials:
-
Purified L-peptide and D-amino acid containing peptide
-
Protease (e.g., Trypsin, Chymotrypsin, Proteinase K)
-
Human or animal serum
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Reaction tubes
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide and Protease/Serum Preparation:
-
Prepare stock solutions of the L- and D-peptides in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the protease in its recommended buffer or use commercially available serum.
-
-
Incubation:
-
In separate reaction tubes, mix the peptide solution with the protease solution or serum to achieve the desired final concentrations. A typical peptide concentration is 1 mg/mL, and the protease-to-peptide ratio can range from 1:20 to 1:100 (w/w). For serum stability, peptides can be incubated in 50-90% serum.
-
Include a control sample for each peptide containing only the peptide in buffer without any protease or serum.
-
Incubate all samples at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching solution (e.g., 10% TFA) to denature the protease.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Collect the supernatant containing the peptide.
-
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life of the peptides.
-
-
(Optional) Mass Spectrometry Analysis:
-
Analyze the samples by mass spectrometry to identify any degradation products and confirm the cleavage sites.
-
Mandatory Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent aspartimide formation with Fmoc-D-Asp(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an aspartic acid residue. It is an intramolecular cyclization where the backbone amide nitrogen, following the Asp residue, attacks the side-chain β-carboxyl group. This reaction is catalyzed by the basic conditions used for Fmoc-group removal (e.g., piperidine).[1][2][3]
This side reaction is problematic because the resulting five-membered succinimide (B58015) ring is unstable. It can be opened by nucleophiles (like piperidine (B6355638) or water) to yield not only the desired α-peptide but also the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[1][2] Furthermore, the aspartimide intermediate is prone to racemization at the α-carbon of the aspartic acid, leading to a mixture of D- and L-isomers.[2] These byproducts are often difficult to separate from the target peptide by HPLC, reducing the overall yield and purity of the final product.[4][5][6]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The most problematic sequences include:
The lack of steric hindrance in residues like glycine (B1666218) makes it easier for the backbone amide to achieve the necessary conformation for the cyclization reaction.[1]
Q3: How does temperature affect aspartimide formation?
A3: Elevated temperatures significantly increase the rate of aspartimide formation.[8] This is a critical consideration in microwave-assisted SPPS, where higher temperatures are used to accelerate coupling and deprotection steps.[9][10] While microwave synthesis can be efficient, it can also exacerbate this side reaction if not properly controlled.[10] Lowering the temperature during coupling and deprotection steps can help mitigate this issue.[10]
Troubleshooting Guide
This guide provides strategies to minimize or eliminate aspartimide formation during your peptide synthesis.
Issue: Significant aspartimide-related impurities are detected in the crude peptide.
Below are several approaches to troubleshoot this issue, ranging from simple modifications of the synthesis protocol to the use of specialized reagents.
1. Modification of Fmoc-Deprotection Conditions
Simple changes to the Fmoc deprotection cocktail can significantly reduce aspartimide formation without needing to re-plan the entire synthesis with new building blocks.
-
Strategy 1.1: Use of a Weaker Base. Instead of the standard 20% piperidine in DMF, consider using a less basic deprotection solution.
-
Strategy 1.2: Addition of Acidic Additives. Adding a small amount of an acidic additive to the standard piperidine deprotection solution can buffer the basicity and suppress the side reaction.
-
Formic Acid: Addition of a low concentration (e.g., 1-5%) of formic acid to the piperidine solution has been shown to reduce aspartimide formation by up to 90%.[1][12][13][14]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Has proven to be highly effective at suppressing aspartimide formation when added to the deprotection cocktail.[1]
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution can also significantly reduce aspartimide formation.[10][11]
-
2. Use of Sterically Hindered Asp Side-Chain Protecting Groups
If modifying deprotection conditions is insufficient, using an Fmoc-D-Asp derivative with a bulkier side-chain protecting group than tert-Butyl (OtBu) can provide steric hindrance around the β-carboxyl group, physically blocking the cyclization reaction.
-
Strategy 2.1: Alternative Alkyl Ester Protecting Groups.
-
Fmoc-D-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl): Offers increased steric bulk compared to OtBu.[11]
-
Fmoc-D-Asp(OEpe)-OH (Epe = 3-ethyl-3-pentyl): Provides even greater steric hindrance.[6]
-
Fmoc-D-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl): A highly effective protecting group that can reduce aspartimide formation to almost undetectable levels, even in difficult sequences like Asp-Gly.
-
3. Advanced Strategies for Complete Prevention
For particularly challenging sequences or when the highest purity is required, the following strategies can completely prevent aspartimide formation.
-
Strategy 3.1: Backbone Protection. This is one of the most effective methods. By temporarily protecting the backbone amide nitrogen of the residue following Asp, the nucleophile required for the cyclization reaction is removed.
-
Strategy 3.2: Non-Ester-Based Side-Chain Protection. This novel approach masks the carboxylic acid functionality with a stable C-C bond, which is not susceptible to the base-catalyzed cyclization.
-
Fmoc-D-Asp(CSY)-OH (CSY = Cyanosulfurylide): This derivative replaces the side-chain ester with a cyanosulfurylide group. It is exceptionally stable to standard SPPS conditions and completely prevents aspartimide formation.[4][5] The CSY group is cleaved under specific oxidative conditions after the synthesis is complete.[4]
-
Data Summary
The following tables summarize quantitative data on the effectiveness of different prevention strategies.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent (in DMF) | Model Peptide Sequence | Temperature | Aspartimide Formation (%) | Reference |
| 20% Piperidine | Toxin II (VKDGYI) | Room Temp | 9.2 | [1] |
| ~50% Morpholine | Toxin II (VKDGYI) | Room Temp | 1.2 | [1] |
| 20% Piperidine | Toxin II (VKDGYI) | 45 °C | >70 | [1] |
| ~50% Morpholine | Toxin II (VKDGYI) | 45 °C | 4.3 | [1] |
| 20% Piperidine + 5% Formic Acid | PTH Peptide | Not Specified | Reduced by 90% | [1][14] |
Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation Data from an extended piperidine treatment (200 min) to simulate 100 deprotection cycles.
| Fmoc-Asp Derivative | Peptide Sequence (VKDX YI) | Aspartimide Formation (%) | D-Aspartate Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | X = Gly | 20.2 | 10.3 | |
| Fmoc-Asp(OMpe)-OH | X = Gly | 10.5 | 5.4 | |
| Fmoc-Asp(OBno)-OH | X = Gly | 0.1 | 0.5 | |
| Fmoc-Asp(OtBu)-OH | X = Asn | 1.8 | 1.1 | |
| Fmoc-Asp(OBno)-OH | X = Asn | <0.1 | 0.4 |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Formic Acid Additive
This protocol modifies the standard deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare the deprotection solution by adding formic acid to a solution of 20% piperidine in DMF to a final concentration of 1-5% (v/v). For example, to make 100 mL of 1% formic acid solution, add 1 mL of formic acid to 99 mL of 20% piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution containing formic acid to the resin.
-
Reaction: Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and formic acid.
-
Proceed: Continue with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of an Fmoc-D-Asp(OBno)-OH Building Block
This protocol outlines the use of a sterically hindered Asp protecting group.
-
Deprotection: Perform the Fmoc deprotection on the N-terminal of the growing peptide chain using your standard or modified (see Protocol 1) deprotection solution.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: Pre-activate Fmoc-D-Asp(OBno)-OH (1.5 - 5 equivalents) using a standard coupling reagent cocktail (e.g., HCTU/DIEA or DIC/Oxyma) in DMF for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Proceed: Continue with the subsequent deprotection and coupling steps for the remainder of the peptide sequence.
Protocol 3: Incorporation of an Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Deprotection: Perform the Fmoc deprotection on the N-terminal of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Dipeptide Activation: Pre-activate the Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH dipeptide (1.5 - 2 equivalents) using your chosen coupling reagents (e.g., HCTU/DIEA).
-
Coupling: Add the activated dipeptide solution to the resin. Note that coupling times may need to be extended compared to standard amino acid couplings (e.g., 2-4 hours or overnight).
-
Reaction Monitoring: Monitor the reaction for completion using a qualitative test.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF.
-
Proceed: After coupling the dipeptide, proceed with the standard SPPS cycles for the remaining amino acids.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for preventing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Asp(OtBu)-OH Coupling Efficiency
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low coupling efficiency encountered when using Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound is often linked to two main issues: steric hindrance and side reactions. The tert-butyl (OtBu) protecting group, while standard, can present steric challenges, especially when coupling to a bulky amino acid or a resin-bound peptide with significant secondary structure. However, the most notorious issue is the formation of an aspartimide intermediate, which is a base-catalyzed side reaction that can occur during the Fmoc-deprotection step using piperidine (B6355638).[1] This cyclization reaction leads to the desired peptide's depletion and the formation of multiple hard-to-separate impurities.
Q2: I see a mass loss of 18 Da in my crude peptide analysis. What does this indicate?
A mass loss of 18 Da (the mass of a water molecule) is a classic indicator of aspartimide formation.[2] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring and eliminating water. This intermediate is a major cause of failed or low-yield syntheses involving Asp residues.[3][2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is significantly elevated in sequences where aspartic acid is followed by small, unhindered amino acids. The most problematic motifs include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[3][4] The lack of steric bulk on the C-terminal adjacent residue (like Glycine) makes it easier for the peptide backbone to adopt the conformation necessary for the cyclization reaction to occur.[1]
Q4: Can my choice of coupling reagent impact coupling efficiency and side reactions?
Yes, the choice of coupling reagent is critical. While standard reagents like HBTU/DIPEA are often sufficient, difficult or sterically hindered couplings may benefit from more potent activators like HATU or COMU.[5] However, stronger activators can sometimes increase the risk of racemization. For problematic sequences, using a carbodiimide (B86325) like DIC with an additive such as OxymaPure can be a milder and effective alternative that minimizes side reactions.[6][7]
Troubleshooting Guide
Below is a systematic guide to diagnosing and resolving low coupling efficiency issues with this compound.
// Nodes start [label="Low Coupling Efficiency Detected\n(e.g., Positive Kaiser Test, Low Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent Quality\n- Fresh Solvents (DMF, NMP)\n- High-Purity Amino Acid\n- Active Coupling Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_coupling [label="Step 2: Optimize Coupling Protocol\n- Double Couple?\n- Increase Equivalents?\n- Change Reagent?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; investigate_side_reactions [label="Step 3: Investigate Side Reactions\n- LC-MS Analysis for -18 Da Peak\n- Sequence Prone to Aspartimide?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_coupling [label="Solution A: Enhance Coupling\n- Use HATU/HOAt\n- Increase Reaction Time\n- Use Microwave Energy", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_aspartimide [label="Solution B: Mitigate Aspartimide\n- Add Acid to Deprotection\n- Use Weaker Base (e.g., Piperazine)\n- Use Bulky Protecting Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Resolved", fillcolor="#F1F3F4", fontcolor="#202124"]; end_bad [label="Consult Advanced Strategies\n(e.g., Backbone Protection)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_reagents [label="Start Here"]; check_reagents -> optimize_coupling [label="Reagents OK"]; optimize_coupling -> investigate_side_reactions [label="No Improvement"]; investigate_side_reactions -> solution_aspartimide [label="Aspartimide Detected"]; investigate_side_reactions -> solution_coupling [label="No Aspartimide Detected\n(Likely Steric Hindrance)"]; solution_coupling -> end_good; solution_aspartimide -> end_good; solution_aspartimide -> end_bad [style=dashed]; } dot Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Incomplete reaction after coupling (Positive Kaiser Test)
This indicates that free amines are still present on the resin, signifying a failed or incomplete coupling step.
1. Assess Reaction Conditions:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. Water contamination can hydrolyze activated esters.[8] Proper resin swelling is also crucial for reaction efficiency.[9]
-
Reagent Stoichiometry: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents may be necessary. A standard starting point is often 3-5 equivalents.[9][10]
-
Reaction Time & Temperature: Extend the coupling time (e.g., from 1 hour to 2 hours) or perform a second coupling (double coupling).[5] Applying microwave energy can also accelerate slow reactions, but care must be taken to control temperature to avoid racemization.[11]
2. Change Coupling Strategy: If standard conditions fail, a change in activation method may be required. The table below compares common coupling reagents.
| Coupling Reagent Cocktail | Activation Strength | Key Advantages & Considerations |
| DIC / OxymaPure | Moderate | Reduces risk of racemization; cost-effective. Good for standard couplings.[7] |
| HBTU / HOBt / DIPEA | High | Fast and efficient; a common default for automated synthesis.[9] |
| HATU / HOAt / DIPEA | Very High | Excellent for sterically hindered amino acids; may increase racemization risk.[5] |
Problem: Low final peptide yield with byproducts detected by LC-MS
This often points towards side reactions, primarily aspartimide formation.
1. Analyze the Sequence: Identify if the D-Asp residue is followed by Gly, Asn, Ser, or Arg, as these sequences are highly prone to this side reaction.[3]
2. Modify the Fmoc-Deprotection Step: The standard 20% piperidine in DMF solution is highly basic and promotes aspartimide formation.[1]
-
Acid Additives: Adding a small amount of acid, such as 0.1 M HOBt or 1% formic acid, to the piperidine solution can suppress the side reaction.[7][12]
-
Alternative Bases: Using a weaker base like piperazine (B1678402) instead of piperidine can significantly reduce aspartimide formation.[11][12]
// Structures peptide [label=< Peptide-NH-CH(R)-C(O)-NH-CH(CH₂-C(O)OtBu)-C(O)-... Asp(OtBu) residue in peptide chain
>];intermediate [label=< ...-C(O)-N-CH(CH₂-C(O))-C(O)-... Aspartimide Intermediate (-18 Da)
>];products [label=< α- and β-peptides Racemized D/L peptides Piperidide adducts
>];// Edges peptide -> intermediate [label="+ Piperidine\n(Base)", fontcolor="#202124"]; intermediate -> products [label="+ Nucleophile\n(H₂O, Piperidine)", fontcolor="#202124"]; } dot Caption: Mechanism of base-catalyzed aspartimide formation.
3. Use Alternative Protecting Group Strategies: If the problem persists, especially in a critical synthesis, more advanced strategies are available:
-
Bulky Side-Chain Protection: Replacing this compound with an amino acid bearing a bulkier side-chain protecting group, such as OMpe (3-methylpent-3-yl) or ODmb (2,4-dimethoxybenzyl), can sterically hinder the cyclization reaction.[5][12][13]
-
Backbone Protection: For the most challenging sequences, using a dipeptide like Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH can be highly effective. The Dmb (dimethoxybenzyl) group on the glycine (B1666218) nitrogen physically blocks the backbone amide from attacking the side chain.[3]
Key Experimental Protocols
Protocol 1: Kaiser Test (for Free Amine Detection)
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then DCM.
-
Reagent A: Add 2-3 drops of 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: Add 2-3 drops of 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: Add 2-3 drops of 2 mL 0.001 M KCN diluted to 100 mL with pyridine.
-
Incubation: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result, indicating successful and complete coupling.
-
Protocol 2: Test Cleavage and HPLC Analysis
-
Resin Sample: Take a small, dried sample of the peptide-resin (approx. 20 mg).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (approx. 1 mL) to the resin sample in a microcentrifuge tube. Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and LC-MS to check for purity, the desired mass, and the presence of aspartimide-related byproducts (e.g., a peak with M-18 mass).
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fmoc deprotection conditions to minimize D-Asp side reactions
Welcome to the Technical Support Center for optimizing Fmoc deprotection conditions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during solid-phase peptide synthesis (SPPS), with a focus on minimizing aspartimide formation and subsequent D-Asp side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2][3] It is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl group of the Asp residue, forming a five-membered succinimide (B58015) ring intermediate.[2][4]
This side reaction is particularly problematic for several reasons:
-
Formation of Multiple Impurities : The aspartimide intermediate can undergo further reactions, leading to a mixture of byproducts. These include the desired α-peptide, the isomeric β-peptide (where the peptide chain is linked to the β-carboxyl group of Asp), and piperidide adducts if piperidine (B6355638) is used for deprotection.[1][2]
-
Racemization : The α-carbon of the aspartimide ring is prone to epimerization under basic conditions, resulting in the formation of D-aspartyl peptides.[2] These D-isomers are often difficult to separate from the desired L-peptide due to their similar physicochemical properties.
-
Purification Challenges : The resulting mixture of closely related peptide impurities, some with identical masses to the target peptide, can be extremely difficult to resolve by standard purification techniques like HPLC.[3][5]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Cys motifs being particularly susceptible.[1][3]
Q2: My peptide synthesis is showing significant aspartimide-related impurities. What are the primary factors I should investigate?
Several factors influence the rate of aspartimide formation. If you are observing significant impurities, consider the following:
-
Deprotection Conditions : The choice of base, its concentration, and the deprotection time and temperature are critical. Standard conditions using 20% piperidine in DMF can be harsh and promote aspartimide formation.[1]
-
Asp Side-Chain Protecting Group : The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[1][6]
-
Resin and Linker : The nature of the solid support and the linker can influence the local environment and peptide conformation, potentially affecting the rate of side reactions.
-
Coupling Conditions : While less common, prolonged coupling times or the use of certain activators in the presence of excess base can contribute to the problem.
Q3: How can I modify my Fmoc deprotection cocktail to reduce aspartimide formation?
Optimizing the deprotection cocktail is a primary strategy for minimizing this side reaction. Here are several approaches:
-
Lower Basicity Reagents : Replacing piperidine with a weaker base can significantly reduce aspartimide formation. Morpholine (B109124) is a less basic alternative that has shown to be effective, though it may require longer deprotection times.[1][2] Dipropylamine (DPA) has also been reported as an effective, less toxic alternative to piperidine that reduces aspartimide formation, especially at elevated temperatures.[1][7]
-
Addition of Acidic Modifiers : Adding a small amount of a weak acid to the piperidine solution can buffer the basicity and suppress aspartimide formation.[8][9] Commonly used additives include 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[3][5] Formic acid has also been shown to be effective.[1][8]
-
Lower Concentration of Piperidine : Reducing the piperidine concentration from the standard 20% can decrease the rate of aspartimide formation, but may also slow down the Fmoc removal, requiring longer reaction times.
Q4: Are there alternative Asp protecting groups that can prevent this side reaction?
Yes, using sterically hindered side-chain protecting groups on the aspartic acid residue is a highly effective strategy. These bulkier groups physically obstruct the nucleophilic attack of the backbone amide nitrogen.
-
Bulky Alkyl Esters : Protecting groups such as 3-methylpent-3-yl (OMpe) and 2,3,4-trimethylpent-3-yl (ODie) have demonstrated improved suppression of aspartimide formation compared to the standard OtBu group.[5]
-
Trialkylcarbinol-based Protecting Groups : These have shown to be very effective in reducing aspartimide formation and suppressing epimerization.[10]
-
Backbone Protection : Protecting the amide nitrogen of the residue following the Asp with a group like 2,4-dimethoxybenzyl (DMB) or 2-hydroxy-4-methoxybenzyl (Hmb) completely prevents aspartimide formation by eliminating the attacking nucleophile.[2][11] This is often done by using pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(DMB)Gly-OH.[5][11]
Data Summary: Comparison of Deprotection Conditions
The following tables summarize quantitative data on the impact of various deprotection conditions on aspartimide formation.
Table 1: Effect of Different Bases on Aspartimide Formation
| Base | Concentration | Temperature | Peptide Sequence/Model | Aspartimide Formation (%) | Reference |
| Piperidine | 20% in DMF | Room Temp | Toxin II model | 9.2 | [1] |
| Piperidine | 20% in DMF | 45°C | Toxin II model | >70 | [1] |
| Morpholine | ~50% in DMF | Room Temp | Toxin II model | 1.2 | [1] |
| Morpholine | ~50% in DMF | 45°C | Toxin II model | 4.3 | [1] |
| DBU | Not specified | Not specified | Hexapeptide 1 | 25 | [7] |
| Dipropylamine (DPA) | Not specified | 60°C | Hexapeptide 1 | Significantly reduced vs. Piperidine | [7] |
Table 2: Effect of Additives in Piperidine Deprotection Cocktail
| Base Cocktail | Additive | Peptide Sequence/Model | Aspartimide-related Impurities (%) | Reference |
| 20% Piperidine in DMF | None | Asp(OtBu)-Gly containing peptide | 44 | [3] |
| 20% Piperidine in DMF | 1 M Oxyma | Asp(OtBu)-Gly containing peptide | 15 | [3] |
| 20% Piperidine in DMF | 0.1 M HOBt | Not specified | Significantly reduced | [5] |
| 25% Piperidine in NMP | 5% Formic Acid | Not specified | Inhibited aspartimide formation | [8] |
Table 3: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Deprotection Conditions | Peptide Model | Target Peptide (%) | Aspartimide (%) | D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | VKDXYI | 5.0 | 90.0 | 18.0 | [4] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | VKDXYI | 36.0 | 59.0 | 10.0 | [4] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | VKDXYI | 90.0 | 5.0 | 1.0 | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling : Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution : Prepare a solution of 20% (v/v) piperidine in DMF.
-
First Deprotection : Drain the DMF from the resin and add the deprotection solution. Agitate for 3-5 minutes at room temperature.
-
Second Deprotection : Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for 15-20 minutes.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Low-Basicity Fmoc Deprotection with Morpholine
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution : Prepare a solution of 50% (v/v) morpholine in DMF.
-
Deprotection : Drain the DMF and add the morpholine solution. Agitate for 30-60 minutes at room temperature. Monitor the reaction for completeness.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with Acidic Additive (Oxyma)
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution : Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M Oxyma.
-
Deprotection : Perform two deprotection steps as described in the standard protocol, using the piperidine/Oxyma solution.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for minimizing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of impurities from Fmoc-D-Asp(OtBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Asp(OtBu)-OH. The information provided will help in the identification and characterization of potential impurities, ensuring the quality and reliability of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with this compound?
A1: Impurities in this compound can originate from its synthesis or occur during solid-phase peptide synthesis (SPPS). Key impurities include:
-
Aspartimide and its derivatives: This is a major side-product formed during Fmoc deprotection in SPPS, especially in sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[1][2][3] Aspartimide formation can lead to by-products such as α- and β-piperidides, β-aspartyl peptides, and racemized D-aspartyl peptides.[1]
-
Enantiomeric impurities (Fmoc-L-Asp(OtBu)-OH): The presence of the L-enantiomer can arise from the manufacturing process of the D-amino acid.[4][5] High enantiomeric purity (typically ≥ 99.5%) is crucial for the synthesis of chirally pure peptides.[6]
-
Dipeptide impurities: These can form during the synthesis of the Fmoc-amino acid itself and result in the undesired incorporation of an extra amino acid residue during peptide synthesis.[5]
-
β-Alanine derivatives: Contamination with Fmoc-β-Ala-OH or Fmoc-β-Ala-Asp(OtBu)-OH has been identified as a potential issue in Fmoc-protected amino acids.[7]
-
Residual reactants and solvents: Trace amounts of reagents used in the manufacturing process, such as acetic acid from ethyl acetate, can be present and may interfere with peptide synthesis.[5]
Q2: What are the consequences of using this compound with significant impurities?
A2: Using impure this compound can lead to several adverse outcomes in peptide synthesis:
-
Lower yield of the target peptide: Impurities can terminate peptide chain elongation or lead to the formation of undesired side-products, reducing the overall yield.[8]
-
Difficult purification: By-products, particularly diastereomeric impurities resulting from aspartimide formation, can be challenging to separate from the desired peptide due to similar physicochemical properties.
-
Compromised biological activity: The presence of deletion sequences or peptides with modified backbones can significantly alter the structure and function of the final peptide.
-
Inaccurate analytical results: The presence of unexpected peaks in analytical chromatograms (e.g., HPLC) can complicate data interpretation and product characterization.
Q3: How can I minimize aspartimide formation during peptide synthesis?
A3: Several strategies can be employed to suppress aspartimide formation:
-
Use of alternative protecting groups: Employing bulkier side-chain protecting groups like 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno) can sterically hinder the cyclization reaction.[9] Backbone protection with a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the succeeding amino acid is also highly effective.[3]
-
Modification of deprotection conditions: Adding a small amount of a weak acid, such as formic acid, to the piperidine (B6355638) deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation.[2]
-
Reduced deprotection times: Minimizing the exposure of the peptide to basic conditions by using shorter deprotection times can also be beneficial.
-
Microwave-assisted synthesis: While microwave energy can accelerate couplings, it may also promote aspartimide formation, so careful optimization of conditions is necessary.[9]
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its purity and stability, this compound should be stored in a cool, dry place. Recommended storage temperatures are generally between 2-8°C. For longer-term storage, temperatures of -20°C are advised.[10][11] It is important to keep the container tightly sealed to prevent moisture absorption.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpected peaks in HPLC of crude peptide | Presence of deletion sequences, by-products from aspartimide formation, or other impurities from the starting material. | 1. Analyze the mass of the unexpected peaks using LC-MS to identify their nature.2. If aspartimide-related impurities are suspected, modify the synthesis strategy (see FAQ Q3).3. Verify the purity of the this compound raw material using HPLC and MS. |
| Low yield of the final peptide | Incomplete coupling or chain termination caused by impurities in the Fmoc-amino acid. | 1. Check the purity of the this compound for the presence of terminating impurities like free amino acids or acetic acid.[5]2. Optimize coupling conditions (e.g., extend reaction time, use a different coupling reagent). |
| Broad or tailing peaks in HPLC | On-resin aggregation or presence of closely related impurities. | 1. If aggregation is suspected, consider using a different solvent system or adding chaotropic agents.2. If impurities are the cause, attempt to improve purification by optimizing the HPLC gradient and column chemistry. |
| Racemization detected in the final peptide | Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid residue.[3] | 1. Employ strategies to minimize aspartimide formation (see FAQ Q3).2. Analyze the enantiomeric purity of the final peptide using chiral HPLC or GC-MS after hydrolysis. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines a general method for determining the chemical purity of this compound using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is used to determine the enantiomeric purity of this compound.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[4][12]
-
Mobile Phase: A mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column manufacturer's recommendations.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 265 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
Protocol 3: Mass Spectrometry (MS) for Impurity Identification
MS is used to confirm the molecular weight of the main component and identify unknown impurities.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: The sample can be introduced directly via infusion or through an LC-MS system. For LC-MS, use the HPLC conditions from Protocol 1. The expected mass for this compound [C₂₃H₂₅NO₆] is 411.45 g/mol .
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR can be used to confirm the structure of this compound and identify structural isomers or other impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure and identify any unexpected signals that may correspond to impurities.
Quantitative Data Summary
| Parameter | Typical Specification | Reference |
| HPLC Purity | ≥ 99.0% | [6][13] |
| Enantiomeric Purity | ≥ 99.5% | [6] |
| TLC Purity | ≥ 98% | [6] |
| Free Amino Acid Content | < 0.2% | [5] |
| Acetate Content | < 0.02% | [5] |
Visual Diagrams
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Fmoc-Asp(OtBu)-OH [cem.com]
Strategies to reduce racemization during D-amino acid coupling
Welcome to the Technical Support Center for strategies to reduce racemization during D-amino acid coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-amino acid coupling?
A1: Racemization is the process where a pure D-amino acid enantiomer converts into a mixture of both D and L forms during the coupling reaction.[1][2] This loss of stereochemical integrity is a significant issue in peptide synthesis as it can lead to the formation of diastereomeric impurities. These impurities can be challenging to purify and may alter the biological activity of the final peptide.[1][2]
Q2: What are the primary mechanisms of racemization during peptide bond formation?
A2: The two main mechanisms for racemization during peptide coupling are:
-
Oxazolone (or Azlactone) Formation: The activated D-amino acid can form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.[1]
-
Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid, forming an achiral enolate intermediate. Subsequent reprotonation can yield both D and L forms.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1][3] Serine (Ser), Phenylalanine (Phe), and Aspartic Acid (Asp) can also be problematic under certain conditions.[1][4]
Troubleshooting Guide
Issue: High levels of epimerization (L-amino acid incorporation) detected in the final product.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For example, instead of using carbodiimides like DCC or DIC alone, use them in conjunction with racemization-suppressing additives.[1][5] Onium salts (HBTU, HATU) or phosphonium (B103445) salts (PyBOP) generally lead to less racemization.[1][6] For particularly sensitive couplings, consider using reagents like DEPBT.[1][6] |
| Strong or Sterically Unhindered Base | Replace strong bases like DBU or sterically unhindered bases like triethylamine (B128534) (TEA) with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices to minimize racemization.[4][7] |
| Suboptimal Solvent Choice | The polarity of the solvent can affect the rate of racemization.[8][9] Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally favorable for minimizing racemization compared to chloroform, dichloromethane (B109758), or acetonitrile.[8] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[5] Elevated temperatures, especially with microwave synthesis, can increase the rate of racemization.[4][10] For microwave-assisted synthesis, lowering the coupling temperature can limit racemization for sensitive amino acids like His and Cys.[4] |
| Prolonged Activation Time | Minimize the pre-activation time of the D-amino acid before adding it to the coupling reaction. Prolonged exposure of the activated amino acid to basic conditions increases the risk of racemization. |
| Lack of Racemization Suppressing Additives | Always use an additive, especially when coupling with carbodiimides.[5][7] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial for suppressing racemization.[1][7] |
Data Summary Tables
Table 1: Qualitative Comparison of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Method | Additive | General Racemization Tendency |
| DIC / DCC | None | High[1] |
| DIC / DCC | HOBt | Moderate[5][7] |
| DIC / DCC | HOAt | Low[7] |
| DIC / DCC | OxymaPure® | Low[7] |
| HBTU / TBTU | HOBt | Low[5] |
| HATU | HOAt | Very Low[1] |
| PyBOP / PyAOP | HOBt/HOAt | Very Low[1][6] |
| COMU | OxymaPure® | Very Low[9] |
| DEPBT | None | Very Low[6] |
Note: This table provides a qualitative summary based on literature findings. Actual racemization levels can vary based on specific reaction conditions.
Table 2: Influence of Common Bases on Racemization
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | General Racemization Tendency |
| N,N-Diisopropylethylamine (DIEA) | Low | High (~10.7) | Higher[7] |
| N-Methylmorpholine (NMM) | Medium | Medium (~7.4) | Lower[7] |
| 2,4,6-Collidine | High | Medium (~7.4) | Lowest[4][7] |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure®
This protocol is a general guideline for the manual solid-phase peptide synthesis (SPPS) of peptides containing D-amino acids.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin sequentially with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF. b. Add this solution to the resin and agitate for 1-2 minutes. c. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. d. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Washing: After complete coupling, wash the resin as described in step 3.
Protocol 2: Coupling of Racemization-Prone D-Cysteine
This protocol is specifically designed for coupling D-Cysteine, which is highly susceptible to racemization.
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Coupling: a. In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF. b. Add this solution to the resin and agitate for 1 minute. c. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. d. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, consider using a more hindered base like 2,4,6-collidine in place of DIEA if a base is required, or performing the reaction at 0°C.
-
Washing and Monitoring: Follow steps 5-6 from Protocol 1.
Visualizations
Caption: Mechanisms of racemization during D-amino acid coupling.
Caption: Workflow for minimizing racemization in D-amino acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
Technical Support Center: Purification of Peptides Containing D-Asp(OtBu)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic peptides containing the D-Asp(OtBu) residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary purification challenge for peptides containing D-Asp(OtBu)?
A1: The most significant challenge is the formation of aspartimide, an intramolecular cyclic imide. This side reaction can occur during both the Fmoc-deprotection steps in solid-phase peptide synthesis (SPPS) and during the final acidic cleavage from the resin.[1][2][3] The D-Asp(OtBu) residue is susceptible to this reaction, leading to a complex mixture of impurities.
Q2: What is aspartimide formation, and why is it so problematic for purification?
A2: Aspartimide formation is a side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the D-Asp residue, forming a five-membered ring.[4] This aspartimide intermediate is unstable and can hydrolyze under acidic or basic conditions to yield a mixture of products:
-
The desired α-aspartyl peptide .
-
The isomeric β-aspartyl peptide .
-
Racemized versions of both α and β peptides (e.g., L-Asp and L-isoAsp peptides).
These byproducts often have the exact same molecular mass and very similar hydrophobic properties to the target peptide, making their separation by standard reverse-phase HPLC (RP-HPLC) extremely difficult, if not impossible.
Q3: Are certain peptide sequences more prone to aspartimide formation?
A3: Yes. The amino acid residue immediately following the D-Asp has a significant influence. Sequences such as D-Asp-Gly , D-Asp-Asn , D-Asp-Ser , and D-Asp-Ala are particularly susceptible to this side reaction due to the lack of steric hindrance.[2][3][5]
Q4: What are the recommended starting conditions for RP-HPLC purification of a D-Asp(OtBu)-containing peptide?
A4: A standard starting point for most peptide purifications is effective here. However, optimization is almost always necessary.
| Parameter | Recommendation | Rationale |
| Column | C18 stationary phase, wide pore (e.g., 300 Å) | C18 is a versatile, hydrophobic phase suitable for a wide range of peptides.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in ultrapure water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN) | ACN is the standard organic modifier for eluting peptides.[] |
| Gradient | A shallow gradient, e.g., 5-65% Mobile Phase B over 60 minutes | A shallow gradient increases the likelihood of separating closely eluting impurities. |
| Detection | 214 nm and 280 nm | The peptide bond absorbs at ~214 nm, while aromatic residues (Trp, Tyr) absorb at 280 nm. |
Q5: How should I dissolve my crude peptide sample before injection?
A5: Peptide solubility can be challenging. Follow this general protocol:
-
Start with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
If solubility is poor, analyze the peptide's sequence. For basic peptides (high content of Lys, Arg, His), try dissolving in a dilute acidic solution like 10% acetic acid. For acidic peptides (high content of Asp, Glu), a dilute basic solution like 0.1% ammonia (B1221849) may help, but use with caution to avoid further base-catalyzed side reactions.[][8]
-
For very hydrophobic peptides, a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) can be used to dissolve the peptide first, followed by dilution with the initial mobile phase.[4] Always filter the sample through a 0.45 µm filter before injection.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of D-Asp(OtBu)-containing peptides.
Problem 1: My chromatogram shows multiple peaks, but the mass spectrum indicates they all have the same mass as my target peptide.
-
Probable Cause: This is the classic signature of aspartimide formation. You are likely seeing the desired α-peptide co-eluting with its β-isomer and potentially diastereomers.[4] These impurities are generated during synthesis and/or cleavage and are notoriously difficult to separate.
-
Solutions:
-
Optimize Chromatography:
-
Flatten the Gradient: Use a very shallow gradient (e.g., 0.2-0.5% B per minute) around the elution point of your target peptide.
-
Change the Ion-Pairing Reagent: Switching from TFA to an alternative like phosphoric acid or heptafluorobutyric acid (HFBA) can alter selectivity and may improve separation.[]
-
Try a Different Stationary Phase: A phenyl-hexyl or cyano (CN) column offers different selectivity compared to a C18 and may resolve the isomers.
-
-
Re-evaluate Synthesis Strategy: The most effective solution is to prevent the formation of these impurities in the first place. Consider using alternative D-Asp protecting groups with greater steric bulk (e.g., Fmoc-D-Asp(OBno)-OH) or employing a backbone protection strategy (e.g., using a pre-formed Fmoc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide) for subsequent syntheses, especially for problematic sequences.[5]
-
Problem 2: The main peak for my peptide is broad or shows significant tailing.
-
Probable Cause 1: Peptide Aggregation. Hydrophobic peptides or those with certain sequences can aggregate, leading to poor peak shape and low recovery.[3][4]
-
Probable Cause 2: Secondary Interactions. The peptide may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase.[4]
-
Solutions:
-
To Address Aggregation:
-
Modify Sample Dissolution: Dissolve the crude peptide in a stronger solvent like neat DMSO or HFIP before diluting with the mobile phase for injection.[4]
-
Alter Mobile Phase: Add a small percentage (5-10%) of isopropanol (B130326) to the mobile phase to disrupt hydrophobic interactions causing aggregation.[4]
-
-
To Address Secondary Interactions:
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and minimize these interactions.
-
Adjust Mobile Phase pH: Ensuring a low pH with 0.1% TFA helps protonate silanol groups, reducing their ability to interact with the peptide.[4]
-
-
Problem 3: The final yield of my purified peptide is very low.
-
Probable Cause 1: High Level of Side Reactions. If a significant portion of the crude material was converted to aspartimide-related impurities, the yield of the desired α-peptide will inherently be low.[1]
-
Probable Cause 2: Poor Recovery from the Column. The peptide may be aggregating and precipitating on the column or irreversibly adsorbing to the stationary phase.
-
Probable Cause 3: Inefficient Cleavage. The peptide may not have been completely cleaved from the resin, or it may have been degraded during a prolonged cleavage reaction.[2]
-
Solutions:
-
Analyze Crude Product: Before purification, run an analytical HPLC and mass spectrometer analysis on the crude product to estimate the percentage of the target peptide versus impurities. If the target peptide is a minor component, the synthesis protocol must be optimized.
-
Perform a Time-Course Study for Cleavage: For peptides at high risk of aspartimide formation, a shorter cleavage time (e.g., 1-1.5 hours) may be beneficial. Analyze small aliquots over time to find the optimal balance between complete cleavage and minimizing side reactions.[2]
-
Improve Recovery: Use the methods described in "Problem 2" to minimize aggregation. After a purification run, wash the column with a strong solvent like isopropanol or HFIP to recover any precipitated peptide.
-
Data Presentation
The choice of side-chain protecting group during synthesis has a critical impact on the level of aspartimide formation, which directly affects purification. The following table presents comparative data for the synthesis of a model peptide (VKDXYI), demonstrating the reduction in byproducts when using a bulkier protecting group compared to the standard OtBu.
Table 1: Influence of Asp Protecting Group on Purity of Crude Scorpion Toxin II Peptides Data simulates 100 deprotection cycles by treating the resin-bound peptide with 20% piperidine (B6355638) in DMF.
| D-Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Other Byproducts (%) |
| -OtBu (tert-Butyl) | 70.3 | 15.2 | 14.5 |
| -OBno (3-methyl-3-pentyl) | 94.1 | 1.8 | 4.1 |
| Source: Adapted from data presented by Sigma-Aldrich on Fmoc-Asp(OBno)-OH. |
This data clearly shows that selecting an appropriate protecting group during the synthesis planning stage is the most effective strategy to simplify subsequent purification.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin
This protocol is for the final cleavage of the peptide from the solid support and simultaneous removal of acid-labile side-chain protecting groups, including D-Asp(OtBu).
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.[9]
-
Prepare Cleavage Cocktail: Freshly prepare a cleavage cocktail. For most standard peptides, "Reagent B" is suitable.
-
Reagent B: Trifluoroacetic Acid (TFA) / Water / Phenol / Triisopropylsilane (TIS) (88:5:5:2 v/v/w/v).[2]
-
Caution: Work in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1.5 to 2 hours.[2]
-
Peptide Filtration: Filter the resin using a fritted funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin 2-3 times with a small amount of fresh TFA and combine the filtrates.[2]
-
Peptide Precipitation: Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[4][9]
-
Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.[2]
Protocol 2: General Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent as described in FAQ Q5. Ensure the final concentration is appropriate for the column size. Filter the sample through a 0.45 µm syringe filter.[4]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the filtered sample onto the column. Begin the gradient elution program. A typical gradient for a peptide of unknown hydrophobicity might be 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions across the elution profile, focusing on the main peak(s) of interest. Use a fraction collector set to trigger by UV absorbance.[4]
-
Analysis of Fractions: Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry to identify which fractions contain the target peptide at the desired purity.
-
Lyophilization: Pool the pure fractions. Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize to obtain the final peptide as a fluffy white powder.[4]
Visualizations
Caption: Troubleshooting workflow for common D-Asp(OtBu) peptide purification issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 8. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Recommended storage conditions to ensure Fmoc-D-Asp(OtBu)-OH stability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recommended storage conditions and stability of Fmoc-D-Asp(OtBu)-OH. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically, storage at -20°C can ensure stability for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.[2]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound in solvents such as DMSO should be stored at low temperatures to maintain stability. For storage up to 6 months, -80°C is recommended.[3][4] For shorter periods of up to 1 month, -20°C is acceptable.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Q3: Is this compound sensitive to light?
A3: Yes, the Fmoc protecting group can be sensitive to light. Therefore, it is recommended to store both the solid compound and its solutions protected from light to prevent potential photodegradation. Amber vials or containers wrapped in aluminum foil are suitable for this purpose.
Q4: What is the primary degradation pathway for this compound during peptide synthesis?
A4: The most significant degradation pathway for this compound during solid-phase peptide synthesis (SPPS) is the formation of aspartimide.[1][3][5][6] This intramolecular cyclization reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can lead to impurities such as α- and β-peptides, as well as racemized forms. The risk of aspartimide formation is particularly high in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[6]
Q5: How can I minimize aspartimide formation during my experiments?
A5: To minimize aspartimide formation, several strategies can be employed. These include using milder Fmoc deprotection conditions, such as a lower concentration of piperidine (B6355638) or the addition of additives like HOBt. Alternatively, using a different protecting group for the aspartic acid side chain, such as Dmb (2,4-dimethoxybenzyl), can provide backbone protection and effectively prevent this side reaction.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low peptide yield or purity | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature, protected from light and moisture. If degradation is suspected, use a fresh batch of the amino acid. |
| Aspartimide formation during synthesis. | Employ strategies to minimize this side reaction, such as using milder deprotection reagents or a backbone-protected aspartic acid derivative.[6] Monitor the deprotection step closely using a technique like HPLC. | |
| Inconsistent coupling efficiency | Poor solubility of this compound. | Ensure complete dissolution of the amino acid in the coupling solvent. Sonication may be used to aid dissolution. |
| Presence of impurities in the this compound starting material. | Use high-purity this compound (≥98.0% by HPLC) to ensure reliable and reproducible results.[7] | |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | Analyze the degradation products to identify the cause. Common degradation products include the free amino acid, the deprotected Fmoc group, and aspartimide-related impurities. |
| Contamination of the sample or HPLC system. | Ensure proper handling and preparation of the sample. Run a blank on the HPLC system to rule out contamination. |
Stability Data
Quantitative Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [3][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [3][4] |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted for this purpose.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
2. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm).
4. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
5. Analysis: Inject the stressed samples into the HPLC system and analyze the resulting chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
Removing common byproducts from Fmoc-D-Asp(OtBu)-OH synthesis
Technical Support Center: Fmoc-D-Asp(OtBu)-OH Synthesis
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common byproducts encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when using this compound in peptide synthesis?
A1: The most prevalent and challenging byproduct is aspartimide and its related derivatives. This cyclic imide forms under the basic conditions required for Fmoc-group removal (e.g., using piperidine). The aspartimide intermediate can subsequently react to form several hard-to-separate impurities, including:
-
β-aspartyl peptides: Where the peptide backbone continues from the side-chain carboxyl group.[1]
-
Racemized D/L-aspartyl peptides: The chiral center of the aspartic acid can epimerize, leading to diastereomeric impurities.[2]
-
Piperidide adducts: The aspartimide ring can be opened by piperidine (B6355638).
Other potential byproducts include:
-
Dibenzofulvene (DBF)-piperidine adduct: A standard byproduct of all Fmoc deprotection reactions using piperidine.[3][4]
-
Di-tert-butyl aspartate derivatives: These can arise during the initial synthesis of the this compound monomer itself.[5]
-
Fmoc-β-alanine: This impurity can originate from the Fmoc-OSu reagent sometimes used in the preparation of Fmoc-protected amino acids.[6]
Q2: Why is aspartimide formation such a significant problem?
A2: Aspartimide formation is a major concern because it leads to a heterogeneous mixture of final peptide products. The resulting β-aspartyl and D-aspartyl peptides often have the same mass and similar physicochemical properties to the desired α-aspartyl peptide, making them extremely difficult or impossible to separate by standard purification techniques like reverse-phase HPLC. This can compromise the purity, yield, and biological activity of the final peptide.
Q3: Are certain amino acid sequences more prone to aspartimide formation?
A3: Yes. The sequence following the aspartic acid residue significantly influences the rate of aspartimide formation. The most susceptible sequences are Asp-Gly , followed by Asp-Asn and Asp-Ser.[2] The lack of steric hindrance on the C-terminal side of these residues facilitates the cyclization reaction.
Troubleshooting Guides
Problem 1: My HPLC analysis shows a cluster of peaks around my target peptide's retention time, and mass spectrometry confirms they have the same mass.
-
Probable Cause: This is a classic sign of aspartimide-related byproduct formation, specifically the generation of β-peptides and racemized D-Asp isomers. These impurities are notoriously difficult to resolve from the target peptide.
-
Solution Strategy: Prevention is the most effective strategy. If you are synthesizing a known problematic sequence (e.g., Asp-Gly), consider the following preventative measures for your next synthesis:
-
Modify the Deprotection Cocktail: Add an acidic additive to lower the basicity of the deprotection solution. A common choice is 0.1 M Hydroxybenzotriazole (HOBt) in the 20% piperidine/DMF solution.[7]
-
Use Backbone Protection: The most robust method for preventing aspartimide formation is to use a backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen of the glycine (B1666218) residue, preventing the initial cyclization.[2][7]
-
Use a Sterically Hindered Side-Chain Protecting Group: Replace this compound with a derivative that has a bulkier side-chain protecting group, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH.[8] These groups sterically hinder the intramolecular attack that leads to the succinimide (B58015) ring.
-
Problem 2: My crude product has a significant, well-separated impurity that is not related to my peptide sequence.
-
Probable Cause: This could be the dibenzofulvene (DBF)-piperidine adduct, which is a byproduct of Fmoc deprotection.[3] It is generally less polar than the peptide and elutes later in reverse-phase HPLC. Another possibility, if the issue traces back to the monomer, could be unreacted starting materials or di-tert-butylated species.[5]
-
Solution Strategy:
-
DBF-Adduct Removal: This byproduct is typically removed during standard workup and purification. Ensure thorough washing of the peptide resin with DMF after deprotection.[7] During post-synthesis workup, precipitation of the peptide in cold diethyl ether will usually leave the DBF adduct in the solvent.[9]
-
Monomer Purification: If you suspect the quality of your this compound, it can be purified by recrystallization or by washing/slurrying in a suitable solvent like toluene (B28343) to remove non-polar impurities.[10]
-
Data Presentation
The choice of the aspartic acid side-chain protecting group has a significant impact on minimizing aspartimide byproducts. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction.
| Protecting Group | Target Peptide (%) | D/L Aspartimides (%) | D/L-α/β-piperidides (%) | D-Asp (%) |
| OtBu (tert-Butyl) | 48.7 | 37.3 | 14.0 | 25.1 |
| OMpe (3-methyl-3-pentyl) | 90.7 | 8.8 | 0.5 | 5.2 |
| OBno (5-n-butyl-5-nonyl) | 99.4 | 0.5 | 0.1 | 0.4 |
| (Data adapted from comparative tests simulating 100 deprotection cycles.) |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for troubleshooting and preventing byproduct formation when using this compound.
Caption: Workflow for identifying and mitigating byproducts in this compound chemistry.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for peptide sequences that are not highly susceptible to aspartimide formation.[7]
-
Resin Swelling: Swell the peptide-resin in high-purity N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection: Drain the swelling solvent. Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate for 5-10 minutes. Drain and repeat with a fresh portion of reagent for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.
Protocol 2: Fmoc Deprotection with HOBt Additive to Suppress Aspartimide Formation
This protocol is recommended for sequences with a moderate risk of aspartimide formation.[7]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Note: HOBt can be mildly explosive when dry; handle with care.
-
Deprotection: Drain the swelling solvent. Add the piperidine/HOBt solution to the resin. Agitate the mixture for 10 minutes. Drain and repeat for a further 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Purification of Raw this compound Material
This protocol can be used to purify the amino acid monomer and remove non-polar byproducts like di-tert-butyl esters.[10]
-
Slurry Preparation: In a suitable flask, charge the raw this compound (e.g., 100 g) and add Toluene (e.g., 600 mL).
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour.
-
Cooling: Cool the mixture down to 30 ± 5°C and continue stirring for 2 hours.
-
Filtration: Filter the solid material and wash the collected cake with fresh Toluene.
-
Drying: Dry the purified product under vacuum at 50°C until a constant weight is achieved.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. US9334302B2 - Method for removing FMOC group - Google Patents [patents.google.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpamc.com [ajpamc.com]
Optimizing the cleavage cocktail for peptides with acid-sensitive residues and D-Asp
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cleavage of peptides, particularly those containing acid-sensitive residues and D-Aspartic acid (D-Asp).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing D-Aspartic acid?
The main challenge with peptides containing D-Aspartic acid is the increased susceptibility to aspartimide formation, a significant side reaction.[1][2] This intramolecular cyclization can lead to a mixture of byproducts, including α- and β-peptides, and racemization at the D-Asp α-carbon.[3][4] Sequences with Asp followed by a small amino acid like Glycine (Asp-Gly) are particularly prone to this side reaction.[1][2]
Q2: How does the D-configuration of Aspartic acid influence the cleavage process?
The D-stereochemistry of the aspartic acid residue does not fundamentally change the chemical principles of the cleavage from the resin. However, the preservation of this stereochemistry is critical. The primary concern is that aspartimide formation, which is often accelerated in Asp-containing peptides, can lead to racemization, resulting in a loss of stereochemical purity in the final peptide product.[4]
Q3: What are acid-sensitive residues in peptide synthesis, and why do they require special attention during cleavage?
Acid-sensitive residues are amino acids with side chains that are susceptible to modification by the strong acids (typically Trifluoroacetic Acid - TFA) and reactive carbocations generated during the cleavage and deprotection process.[4][5][6] These residues include:
-
Tryptophan (Trp): Prone to alkylation by carbocations.
-
Methionine (Met): Can be oxidized to methionine sulfoxide.
-
Cysteine (Cys): The free thiol group can be alkylated or oxidized to form disulfide bonds.[7][8]
-
Tyrosine (Tyr): The phenol (B47542) ring can be alkylated.
-
Histidine (His): The imidazole (B134444) ring can be modified.
-
Arginine (Arg): Incomplete removal of bulky protecting groups can occur.[9]
Q4: What are scavengers, and why are they essential in a cleavage cocktail?
During the TFA-mediated cleavage of side-chain protecting groups (like t-butyl), highly reactive electrophilic species called carbocations are generated.[4][5] These can re-attach to nucleophilic side chains of sensitive amino acids, leading to undesired byproducts. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby preventing these side reactions and improving the purity of the final peptide.[4][5][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2-3 hours to 4 hours).- Increase the volume of the cleavage cocktail.- Ensure the resin is adequately swollen.[4] |
| Peptide is partially soluble in the precipitation solvent (e.g., ether). | - Use a larger volume of cold ether for precipitation.- Ensure the ether is sufficiently cold (-20°C).- Check the ether supernatant for your peptide and recover if necessary.[11] | |
| Presence of Unexpected Peaks in HPLC/MS | Alkylation of sensitive residues (Trp, Cys, Met, Tyr) due to insufficient scavenging. | - Use an appropriate scavenger cocktail based on the peptide sequence (see Table 1).- Ensure all reagents (TFA, scavengers) are fresh and high quality.[5] |
| Aspartimide formation (-18 Da mass loss from parent peptide). | - During synthesis, consider using a protecting group less prone to this side reaction, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[11][12]- During cleavage, minimize reaction time and temperature.[4] | |
| Oxidation of Methionine (+16 Da). | - Use a cleavage cocktail containing a reducing agent like 1,2-Ethanedithiol (EDT) or use a specialized cocktail like Reagent H.[4][13] | |
| Incomplete removal of side-chain protecting groups. | - Extend the cleavage time.- For sterically hindered or multiple protecting groups, a two-step cleavage might be beneficial.[14] |
Cleavage Cocktail Selection and Data
The choice of the right cleavage cocktail is critical and depends on the amino acid composition of your peptide.
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent | Composition | Primary Application & Remarks |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | For peptides without highly sensitive residues like Cys, Met, or Trp. TIS is a good general scavenger for trityl groups.[5][15] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[6][13][16] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg protected by sulfonyl groups and for Trp-containing peptides on PAL or BAL resins to minimize reattachment.[4][9] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols. It is effective for scavenging trityl groups but does not adequately protect Met from oxidation.[4][13] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine.[4][13] |
Experimental Protocols
Standard Peptide Cleavage and Deprotection Protocol
This is a general guideline and should be optimized for your specific peptide.
Materials:
-
Peptide-resin (dried under vacuum)
-
Freshly prepared cleavage cocktail
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) into a suitable reaction vessel.
-
Cleavage Reaction: Add the appropriate, freshly prepared cleavage cocktail to the resin (typically 5-10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed at room temperature with occasional gentle agitation for 2-4 hours. For particularly sensitive peptides, performing the cleavage at a lower temperature (e.g., 4°C) can help minimize side reactions.[4]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a centrifuge tube containing a 10- to 20-fold excess of cold diethyl ether or MTBE. A white precipitate of the peptide should form.
-
Pelleting: Centrifuge the mixture to pellet the peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold ether at least two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., a water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.[4][14]
Visualizations
Logical Workflow for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Experimental Workflow for Peptide Cleavage and Purification
Caption: General workflow for peptide cleavage and purification.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oipub.com [oipub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Asp(OtBu)-OH Integrity in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the integrity of Fmoc-D-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the use of this compound in peptide synthesis?
The primary challenge is the formation of aspartimide, a cyclic imide byproduct, which occurs under the basic conditions of the Fmoc-deprotection step using piperidine (B6355638).[1] This intramolecular cyclization can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as their racemized forms, which ultimately reduces the yield and purity of the target peptide.[2][3]
Q2: How do different coupling activators affect the integrity of this compound?
While the main side reactions are associated with the basic deprotection step, the choice of coupling activator is crucial for ensuring complete and efficient coupling, thereby preventing deletion sequences. For sterically hindered aspartic acid derivatives, such as Fmoc-α-methyl-L-Asp(OtBu)-OH, high-potency uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended to overcome the steric hindrance and achieve high coupling efficiency.[1] For standard this compound, common activators like HBTU, HATU, and DIC/HOBt are effective, with HATU generally offering faster reaction times and lower risk of epimerization compared to HBTU.[4]
Q3: What is piperidide formation and how is it related to this compound?
Piperidide formation is a side reaction where piperidine, used for Fmoc deprotection, attacks the aspartimide intermediate.[5] This leads to the formation of α- and β-piperidide adducts, which are impurities in the final peptide product.[1] This issue is a consequence of aspartimide formation and is therefore primarily addressed by strategies that minimize the formation of the aspartimide intermediate itself.
Q4: Are there alternative protecting groups for the Asp side chain that can minimize side reactions?
Yes, several alternative side-chain protecting groups with increased steric bulk have been developed to hinder aspartimide formation. These include Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, Fmoc-Asp(OEpe)-OH, and Fmoc-Asp(OPhp)-OH.[3][6] These derivatives have been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[3] Another highly effective strategy is the use of backbone protection, such as a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid, often incorporated as a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of deletion sequences of the target peptide | Incomplete coupling of this compound. | - Use a more potent coupling reagent like HATU.[1]- Increase the coupling reaction time.- Perform a double coupling: after the first coupling, wash the resin and add a fresh solution of activated amino acid.[1] |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC | Formation of β-aspartyl peptides and/or racemized α-aspartyl peptides due to aspartimide formation.[2] | - Modify deprotection conditions: add 0.1 M HOBt or a small amount of formic acid to the piperidine solution.[8]- Use a weaker base for deprotection, such as piperazine (B1678402) or morpholine.[2]- Employ an alternative, sterically hindered side-chain protecting group for aspartic acid (e.g., Fmoc-Asp(OBno)-OH).[3] |
| Presence of peaks with a mass increase corresponding to piperidine adducts | Piperidide formation resulting from the reaction of piperidine with the aspartimide intermediate.[1][5] | - Implement strategies to minimize aspartimide formation as outlined above. The reduction of the aspartimide intermediate will consequently reduce piperidide formation. |
| Low yield of the final peptide | A combination of incomplete coupling and side reactions (aspartimide and piperidide formation). | - Optimize both the coupling and deprotection steps. Ensure complete coupling using a potent activator and monitor completion with a Kaiser test.[9]- Minimize exposure to basic conditions during deprotection by using shorter deprotection times or milder bases.[10] |
Quantitative Data on Aspartimide Formation Mitigation
The following table summarizes data on the effectiveness of different strategies in reducing aspartimide-related byproducts for a model peptide.
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported |
Data adapted from literature reports for a model peptide and may vary depending on the sequence and specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard procedure for the manual coupling of this compound onto a resin-bound peptide chain.
Materials and Reagents:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction, drain the reaction mixture. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (B130326) (3 times) to remove excess reagents and byproducts.
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads.
-
Wash the beads with ethanol (B145695) and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids is a critical determinant of peptide and protein structure, and consequently, their biological function. The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce profound changes in peptide conformation, stability, and therapeutic properties. This guide provides an objective comparison of Fmoc-D-Asp(OtBu)-OH and Fmoc-L-Asp(OtBu)-OH, focusing on their impact on peptide conformation, supported by experimental data and detailed methodologies.
Introduction to D-Amino Acids in Peptide Chemistry
While proteins are almost exclusively composed of L-amino acids, the incorporation of D-amino acids into synthetic peptides is a powerful strategy in drug design and biomaterials science. D-amino acids can enhance peptide stability by conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] Furthermore, the altered stereochemistry can lead to unique conformational preferences, influencing receptor binding and overall biological activity.[2]
This compound and its L-counterpart are key building blocks in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of aspartic acid. The choice between the D- and L-isomer is a critical decision in peptide design, with significant implications for the final three-dimensional structure of the peptide.
Impact on Peptide Conformation: A Case Study
A compelling example of the conformational impact of a D-Asp substitution is found in studies of a 19-residue fragment of human αA-crystallin (residues 70-88, sequence: KFVIFLDVKHFSPEDLTVK). In a study, the native Lα-Aspartic acid at position 76 was synthetically replaced with its Dα-Asp diastereomer. The conformational changes were then analyzed using Circular Dichroism (CD) spectroscopy.[3]
The results demonstrated a dramatic shift in the peptide's secondary structure. The native peptide containing L-Asp-76 predominantly adopted a β-sheet conformation. In contrast, the introduction of D-Asp-76 led to a loss of this ordered structure, with the peptide adopting a more random coil conformation.[3] This highlights the critical role of the stereochemistry at a single amino acid residue in dictating the overall fold of a peptide.
Quantitative Conformational Analysis
The following table summarizes the observed changes in secondary structure from the aforementioned study on the αA-crystallin 70-88 peptide fragment.
| Peptide Variant | Predominant Conformation | Method of Analysis |
| αA-crystallin (70-88) with L-Asp at position 76 | β-sheet | Circular Dichroism (CD) Spectroscopy |
| αA-crystallin (70-88) with D-Asp at position 76 | Random coil | Circular Dichroism (CD) Spectroscopy |
Experimental Protocols
The synthesis and analysis of peptides containing either this compound or Fmoc-L-Asp(OtBu)-OH involve a series of well-established laboratory techniques.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The following is a generalized protocol for incorporating either this compound or Fmoc-L-Asp(OtBu)-OH into a peptide chain.
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-Asp(OtBu)-OH enantiomer (3-5 equivalents) is pre-activated with a coupling reagent like HBTU/HOBt (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. This activated amino acid solution is then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu from the aspartic acid) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The peptide concentration should be accurately determined, typically in the range of 0.1-1.0 mg/mL.
-
Blank Measurement: A baseline spectrum of the buffer is recorded.
-
Sample Measurement: The CD spectrum of the peptide solution is acquired, typically in the far-UV region (190-260 nm).
-
Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, usually in millidegrees, is converted to mean residue ellipticity.
-
Secondary Structure Analysis: The processed CD spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra show a negative band around 218 nm for β-sheets and a strong negative band around 200 nm for random coils.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. While specific quantitative data for a D/L-Asp(OtBu)-OH peptide pair is not presented here, the following is a general workflow for such a comparative analysis.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and folding.
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Analysis: The NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate an ensemble of 3D structures for both the D-Asp and L-Asp containing peptides. These ensembles will reveal differences in their conformational preferences.
Visualization of Experimental and Signaling Pathways
Experimental Workflow for Conformational Analysis
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. US20210130407A1 - Synthetic peptides that modulate the nmda receptor - Google Patents [patents.google.com]
- 3. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Side-Chain Protecting Groups for D-Aspartic Acid
The incorporation of D-aspartic acid into peptide sequences is a valuable strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity. However, the use of the standard tert-butyl (OtBu) protecting group for the side chain of D-aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) often leads to the formation of a deleterious side product: aspartimide. This intramolecular cyclization product can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products, thereby reducing the overall yield and purity of the target peptide.[1]
This guide provides a comprehensive comparison of alternative side-chain protecting groups for D-Aspartic acid designed to minimize aspartimide formation. We present quantitative data on their performance, detailed experimental protocols for their use, and visual representations of key chemical processes to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly problematic during the repeated piperidine (B6355638) treatments used for Fmoc group removal in SPPS. The reaction is highly sequence-dependent, with D-Asp-Gly and D-Asp-Asn sequences being especially susceptible.[2]
References
Mitigating Aspartimide Formation in Peptide Synthesis: A Comparative Guide to Fmoc-D-Asp(OtBu)-OH Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide represents a significant challenge, leading to impurities that are difficult to separate and can compromise the integrity of the final peptide. This guide provides a comprehensive comparison of alternatives to the commonly used Fmoc-D-Asp(OtBu)-OH, offering experimental data and detailed protocols to aid in the selection of the most appropriate building block for mitigating this problematic side reaction.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly when followed by amino acids with small side chains such as glycine (B1666218), asparagine, or serine.[1][2] This side reaction, which is exacerbated by the repeated piperidine (B6355638) treatments required for Fmoc deprotection in SPPS, results in a mixture of α- and β-aspartyl peptides and can lead to racemization at the α-carbon of the aspartic acid.[1][3] While this compound is a widely used and cost-effective building block, its propensity for aspartimide formation in susceptible sequences necessitates the use of alternative strategies.
Alternatives to this compound
Several strategies have been developed to overcome the challenge of aspartimide formation. These can be broadly categorized into three main approaches:
-
Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the β-carboxyl group of aspartic acid can effectively shield it from nucleophilic attack by the backbone amide, thereby reducing the rate of aspartimide formation.[4][5]
-
Backbone Protection: This strategy involves the introduction of a protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid residue, which sterically hinders the cyclization reaction.[2][4]
-
Orthogonal and Novel Protecting Groups: These include protecting groups that are cleaved under different conditions than the standard acid-labile groups, or that fundamentally alter the chemical nature of the side chain to prevent cyclization.[1][6]
Quantitative Performance Comparison
The following tables summarize the performance of various alternatives to this compound in reducing aspartimide formation during the synthesis of model peptides known to be prone to this side reaction.
Table 1: Comparison of Bulky Side-Chain Protecting Groups in the Synthesis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH)
| Protecting Group | X = Asn (% Aspartimide) | X = Arg (% Aspartimide) | X = Gly (% Aspartimide) | D-Asp Content (X=N) (%) |
| This compound | ~27% | ~5.5% | High | High |
| Fmoc-D-Asp(OMpe)-OH | Significantly Reduced | 0.4% | Reduced | Lower |
| Fmoc-D-Asp(OEpe)-OH | 0.2% | 0.13% | - | - |
| Fmoc-D-Asp(OBno)-OH | Almost Undetectable | Almost Undetectable | Negligible | Low |
Data compiled from multiple sources representing typical values under standard Fmoc-SPPS conditions with extended piperidine treatment to simulate a long synthesis.[3][7][8]
Table 2: Comparison of Backbone Protection and Other Strategies
| Derivative | Strategy | Aspartimide Prevention | Key Considerations |
| Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | Backbone Protection | Highly effective | Used as a dipeptide unit; potentially slower coupling.[2][4] |
| Fmoc-D-Asp(Odmab)-OH | Orthogonal Protection | Prone to aspartimide formation | Useful for on-resin modifications requiring selective deprotection.[1][9][10] |
| Fmoc-D-Asp(CSY)-OH | Non-ester linkage | Complete suppression | Requires an additional oxidative deprotection step.[6] |
Mechanism of Aspartimide Formation and Prevention Strategies
The following diagrams illustrate the chemical pathways involved in aspartimide formation and the mechanisms by which alternative protecting groups prevent this side reaction.
Caption: Mechanism of aspartimide formation and prevention.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual procedure for Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (10-20 minutes).[9][12]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a coupling agent such as HATU or HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.[9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[13]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). The exact composition and cleavage time will depend on the protecting groups used.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.[14]
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.[14]
Protocol for Coupling Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH
The coupling of the Dmb-protected dipeptide is performed as a single unit following the general coupling protocol (step 4 above). The subsequent amino acid is then coupled to the glycine residue of the dipeptide. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step.[15]
Logical Workflow for Selecting an Aspartic Acid Derivative
The choice of the appropriate D-Asp derivative is a critical decision that depends on the specific peptide sequence, the desired purity, and budgetary constraints.
Caption: Decision workflow for selecting a D-Asp derivative.
Conclusion
The prevention of aspartimide formation is a critical aspect of successful peptide synthesis. While this compound remains a suitable choice for sequences not prone to this side reaction, a range of superior alternatives are available for more challenging syntheses. Bulky side-chain protecting groups, particularly Fmoc-D-Asp(OBno)-OH, offer a significant reduction in aspartimide formation with minimal changes to standard protocols.[3][8] For sequences where complete suppression is paramount, backbone protection strategies using Dmb-dipeptides or novel protecting groups like CSY provide highly effective, albeit sometimes more costly or complex, solutions.[4][6] By carefully considering the experimental data and the specific requirements of their synthesis, researchers can select the optimal strategy to minimize impurities and obtain high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Product Spotlight: Fmoc-Asp(OEpe)-OH | Merck [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and UPLC Analysis of Peptides Synthesized with Fmoc-D-Asp(OtBu)-OH
For researchers, scientists, and professionals in drug development, the robust analysis of synthetic peptides is critical for ensuring purity, safety, and efficacy. The incorporation of non-standard amino acids, such as Fmoc-D-Asp(OtBu)-OH, to enhance peptide stability and therapeutic properties, introduces specific analytical challenges.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of such peptides, supported by experimental data and detailed protocols.
The Significance of this compound in Peptide Synthesis
This compound is a key building block in solid-phase peptide synthesis (SPPS). The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile protection, while the tert-butyl (OtBu) group offers acid-labile side-chain protection, an orthogonal strategy that is central to modern peptide chemistry. The use of the D-isomer of aspartic acid is a strategic choice to increase the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability. However, the presence of the Asp(OtBu) residue can sometimes lead to the formation of aspartimide-related impurities during synthesis, which necessitates high-resolution analytical techniques for their detection and quantification.[2]
HPLC vs. UPLC: A Performance Overview
Both HPLC and UPLC are foundational techniques in peptide analysis, primarily employing reversed-phase chromatography to separate peptides based on their hydrophobicity. The primary distinction between the two lies in the particle size of the stationary phase and the operating pressures of the systems. UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency and resolution compared to the 3-5 µm particles typically used in HPLC.[3][4] This fundamental difference translates into several key performance advantages for UPLC in the context of analyzing complex peptide mixtures.
Quantitative Performance Comparison
The following table summarizes the expected performance differences between HPLC and UPLC for the analysis of a synthetic peptide containing this compound. These values are representative and can vary based on the specific peptide sequence and analytical conditions.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Resolution | Good | Excellent | Superior separation of closely eluting impurities, including diastereomers and other synthesis-related byproducts.[5] |
| Peak Capacity | ~100-200 | >200 | Ability to resolve a larger number of components in a single run.[6] |
| Analysis Time | 20-60 min | 5-15 min | Significantly higher throughput, crucial for process monitoring and quality control. |
| Sensitivity | Good | Excellent | Narrower peaks lead to increased peak height and improved signal-to-noise ratio, enabling the detection of trace impurities. |
| Solvent Consumption | High | Low | Reduced environmental impact and lower operational costs. |
| System Backpressure | <400 bar | Up to 1000 bar | A defining characteristic of the technology, enabling the use of smaller particles. |
Experimental Protocols
Detailed methodologies for the analysis of a crude synthetic peptide containing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific peptide sequences.
High-Performance Liquid Chromatography (HPLC) Protocol
-
System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
-
System: A UPLC system capable of handling high backpressures, with a low-dispersion flow path.
-
Column: C18 reversed-phase column with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in UPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale for choosing between HPLC and UPLC, the following diagrams are provided.
References
Confirming D-Aspartate Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of D-aspartic acid (D-Asp) incorporation in peptides and proteins is critical for understanding protein aging, disease pathogenesis, and the stability of therapeutic proteins. This guide provides an objective comparison of mass spectrometry-based approaches and alternative analytical techniques for confirming D-Asp incorporation, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for D-Asp analysis depends on factors such as the required sensitivity, sample matrix complexity, desired throughput, and whether quantification of free D-amino acids or site-specific incorporation in peptides is the goal. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers high sensitivity and specificity, particularly for identifying the exact location of D-Asp within a peptide sequence. Alternative methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection and enzymatic assays, provide robust and often more accessible options for quantification.
| Method | Principle | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS with Chiral Column | Direct separation of D- and L-Asp enantiomers using a chiral stationary phase, followed by mass spectrometric detection and fragmentation for identification. | Protein/peptide hydrolysates, biological fluids | LOD: 0.52 pg/μl; LOQ: 1.57 pg/μl for free D-Asp[1] | Medium | Direct analysis without derivatization, high specificity. | Chiral columns can be expensive and have limitations on mobile phase compatibility and durability[2]. |
| LC-MS/MS with Chiral Derivatization | Derivatization of amino acids with a chiral reagent (e.g., Marfey's reagent, l-FDLA) to form diastereomers, which are then separated on a standard reversed-phase column and analyzed by MS/MS. | Protein/peptide hydrolysates, biological fluids | LOD: <1 nM for most amino acids using (S)-NIFE derivatization[3] | High | High sensitivity and resolution, compatible with standard LC columns[2]. | Indirect method, derivatization adds an extra step and potential for artifacts. |
| HPLC with Fluorescence Detection (HPLC-FLD) | Pre-column derivatization with a fluorescent chiral reagent (e.g., OPA/N-acetyl-L-cysteine), followed by separation of diastereomers on a reversed-phase column and fluorescence detection. | Protein/peptide hydrolysates, biological fluids | LOD: 5 nM for D-Asp in medium[4]; 5 picomoles in the presence of excess L-Asp[5][6]. | High | High sensitivity, relatively low cost compared to MS. | Does not provide mass information for confirmation, potential for interfering fluorescent compounds. |
| Enzymatic Assays | Use of D-aspartate oxidase to specifically convert D-Asp to a product that can be measured colorimetrically or fluorometrically. | Biological fluids, tissue homogenates | Detection range: 0.313-20 ng/ml (ELISA); Sensitivity: > 2 µM (Colorimetric/Fluorometric)[7] | High | High specificity for D-Asp, suitable for high-throughput screening. | Typically measures total D-Asp, not site-specific incorporation in proteins; may not be as sensitive as chromatographic methods. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for D-Asp analysis and a key signaling pathway where D-Asp plays a role.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of D- and L-aspartate in cell culturing medium, within cells of MPT1 cell line and in rat blood by a column-switching high-performance liquid chromatogrpahic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Online microwave D-cleavage LC-ESI-MS/MS of intact proteins: site-specific cleavages at aspartic acid residues and disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Enzymatic Digestion Methods for Validating D-Amino Acid Presence in Peptides
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids in peptide-based therapeutics is a critical quality attribute. The presence of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can significantly impact a peptide's efficacy, stability, and safety. This guide provides a comparative overview of three key enzymatic digestion methods used to detect and validate the presence of D-amino acids in peptides: D-Amino Acid Oxidase (DAAO), Aminopeptidase M (APM), and D-Aminopeptidase (DAP).
The incorporation of D-amino acids into peptide structures can be intentional, to enhance proteolytic stability, or an unintentional impurity from synthesis. Regardless of their origin, reliable analytical methods are essential for their detection and quantification. Enzymatic methods, owing to the high stereospecificity of certain enzymes, offer a powerful and often complementary approach to traditional analytical techniques like chromatography.
Principles of Enzymatic Digestion for D-Amino Acid Validation
Enzymatic methods for D-amino acid detection leverage the ability of specific enzymes to selectively recognize and act upon D-amino acid residues within a peptide chain. This selectivity allows for the identification and, in some cases, quantification of D-amino acids.
Comparison of Enzymatic Digestion Methods
The choice of enzymatic method depends on the specific research question, the nature of the peptide, and the available analytical instrumentation. The following table summarizes and compares the key features of D-Amino Acid Oxidase, Aminopeptidase M, and D-Aminopeptidase.
| Feature | D-Amino Acid Oxidase (DAAO) | Aminopeptidase M (APM) | D-Aminopeptidase (DAP) |
| Principle of Action | Catalyzes the oxidative deamination of free D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. Requires prior hydrolysis of the peptide to individual amino acids. | An exopeptidase that sequentially cleaves L-amino acid residues from the N-terminus of a peptide. Digestion is halted or significantly slowed upon encountering a D-amino acid residue. | A D-stereospecific exopeptidase that selectively cleaves an N-terminal D-amino acid from a peptide. |
| Substrate Specificity | Broad specificity for neutral and polar D-amino acids. Does not act on L-amino acids. | Acts on a wide range of N-terminal L-amino acids. Activity is blocked by N-terminal D-amino acids and proline residues. | Specific for peptides with an N-terminal D-amino acid, with a preference for D-Ala, D-Ser, or D-Thr. Does not act on peptides with an N-terminal L-amino acid. |
| Primary Application | Quantification of total D-amino acid content in a sample after complete hydrolysis. | Identification of the presence and approximate location of a D-amino acid within a peptide sequence. | Specific confirmation of an N-terminal D-amino acid. Can be used for the synthesis of D-peptides. |
| Advantages | - High stereospecificity for D-amino acids. - Well-characterized with numerous established assay protocols. - Can be used for quantitative analysis. | - Does not require complete peptide hydrolysis. - Provides positional information about the D-amino acid. - Can be directly coupled with LC-MS for analysis of the digestion products. | - Highly specific for N-terminal D-amino acids. - Can be used to confirm the identity of the N-terminal D-amino acid. |
| Limitations | - Destroys the peptide, losing all positional information of the D-amino acid. - Requires a separate hydrolysis step, which can introduce racemization. - Some D-amino acids (e.g., D-aspartate, D-glutamate) are poor substrates. | - Digestion can be slow or incomplete. - The presence of proline at the N-terminus or in the second position can also halt digestion, leading to false positives. - Does not provide information on the specific D-amino acid, only its presence. | - Limited to the analysis of N-terminal D-amino acids. - Substrate specificity can be narrow. - Less commonly used and characterized than DAAO and APM. |
| Post-Digestion Analysis | Quantification of products (α-keto acids, H₂O₂, NH₃) via spectrophotometry, fluorometry, or coupled enzyme assays. | LC-MS/MS analysis of the resulting peptide fragments to identify undigested or partially digested peptides. | LC-MS/MS analysis to identify the released N-terminal D-amino acid and the remaining peptide fragment. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed enzymatic methods.
Protocol 1: D-Amino Acid Oxidase (DAAO) Assay for Total D-Amino Acid Quantification
This protocol is adapted from established methods for DAAO activity assays and is suitable for quantifying the total D-amino acid content in a hydrolyzed peptide sample.
1. Peptide Hydrolysis: a. Accurately weigh the peptide sample and hydrolyze it to its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. b. Neutralize the hydrolysate and dilute to a known volume with an appropriate buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
2. DAAO Reaction: a. Prepare a reaction mixture containing:
- 100 µL of the hydrolyzed peptide sample.
- 50 µL of 1 U/mL horseradish peroxidase (HRP) in buffer.
- 50 µL of a suitable chromogenic substrate for HRP (e.g., 1 mM o-dianisidine).
- 790 µL of 100 mM sodium pyrophosphate buffer, pH 8.5. b. Initiate the reaction by adding 10 µL of D-amino acid oxidase (e.g., from porcine kidney, ~10 U/mL). c. Incubate the reaction at 37°C for 30-60 minutes, protected from light.
3. Detection: a. Stop the reaction by adding a suitable quenching agent (e.g., 50 µL of 2 M H₂SO₄). b. Measure the absorbance of the solution at the appropriate wavelength for the chosen chromogen (e.g., 440 nm for o-dianisidine).
4. Quantification: a. Prepare a standard curve using known concentrations of a standard D-amino acid (e.g., D-alanine). b. Determine the concentration of D-amino acids in the sample by comparing its absorbance to the standard curve.
Protocol 2: Aminopeptidase M (APM) Digestion for D-Amino Acid Screening
This protocol, based on published methods, is designed to identify peptides that are resistant to APM digestion, suggesting the presence of a D-amino acid.
1. APM Digestion: a. Dissolve the peptide sample in a suitable buffer (e.g., 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5) to a final concentration of 1-2 mg/mL. b. To 10 µL of the peptide solution, add 1 µL of Aminopeptidase M (e.g., ≥50 units/mL). c. Incubate the mixture at 37°C. d. Take aliquots at different time points (e.g., 0, 2, 6, and 24 hours) to monitor the progress of the digestion. e. Stop the reaction in the aliquots by adding an equal volume of 1% trifluoroacetic acid (TFA).
2. Sample Cleanup: a. Desalt the digested peptide samples using a C18 ZipTip or equivalent solid-phase extraction method. b. Elute the peptides in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis: a. Analyze the digested samples by reverse-phase LC-MS/MS. b. Monitor the disappearance of the full-length peptide and the appearance of digestion products over time. c. Peptides that remain largely undigested after 24 hours are considered potential D-amino acid-containing peptides (DAACPs).
Protocol 3: D-Aminopeptidase (DAP) Assay for N-terminal D-Amino Acid Identification
This protocol is a conceptualized procedure based on the known activity of D-aminopeptidase and is aimed at confirming the presence of an N-terminal D-amino acid.
1. DAP Digestion: a. Dissolve the peptide sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL. b. To 20 µL of the peptide solution, add 1 µL of D-aminopeptidase (activity to be determined based on the specific enzyme preparation). c. Incubate the reaction at 37°C for 1-4 hours. d. Stop the reaction by adding an equal volume of 1% TFA.
2. LC-MS/MS Analysis: a. Directly analyze the reaction mixture by LC-MS/MS. b. Look for two key signals: i. A peak corresponding to the mass of the expected released N-terminal D-amino acid. ii. A peak corresponding to the mass of the remaining peptide fragment (original peptide mass minus the mass of the N-terminal D-amino acid). c. The presence of both signals confirms the presence and identity of the N-terminal D-amino acid.
Conclusion
The enzymatic digestion methods described in this guide provide powerful tools for the validation of D-amino acids in peptides. D-Amino Acid Oxidase is a robust method for quantifying total D-amino acid content, while Aminopeptidase M serves as an excellent screening tool for identifying potential D-amino acid-containing peptides and providing positional information. D-Aminopeptidase offers a highly specific method for confirming the presence of N-terminal D-amino acids. The choice of method, or a combination thereof, will depend on the specific analytical needs of the researcher. When coupled with the sensitivity and specificity of modern mass spectrometry, these enzymatic approaches provide a comprehensive strategy for ensuring the stereochemical integrity of peptide-based therapeutics and research compounds.
A Comparative Analysis of HBTU, HCTU, and DIC/Oxyma for the Coupling of Fmoc-D-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high purity and yield of the final peptide product. The coupling of sterically hindered or sensitive amino acid derivatives, such as Fmoc-D-Asp(OtBu)-OH, presents a particular challenge due to the risk of side reactions, including aspartimide formation and racemization. This guide provides a comparative analysis of three widely used coupling reagents: HBTU, HCTU, and DIC/Oxyma, with a focus on their application for the incorporation of this compound.
Introduction to Coupling Reagents
Peptide coupling reagents are essential for the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. The ideal reagent should facilitate rapid and complete coupling with minimal side reactions.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based reagents. They react with the carboxylic acid to form a highly reactive OBt- or Cl-OBt-ester intermediate, which is then aminolyzed by the N-terminal amine of the peptide chain.[1][2] HCTU is generally considered to be more reactive than HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring.[3]
-
DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® (Ethyl cyano(hydroxyimino)acetate) represents a carbodiimide-based coupling system. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] OxymaPure® is added as an auxiliary nucleophile to trap this intermediate, forming an active ester that is less prone to racemization and other side reactions compared to the O-acylisourea itself.[4]
Performance Comparison
| Parameter | HBTU | HCTU | DIC/Oxyma |
| Coupling Efficiency | High, but may require longer reaction times for hindered couplings.[1] | Very high, often faster than HBTU, particularly for difficult couplings.[3] | High, with efficiency influenced by pre-activation time and solvent.[5] |
| Reaction Speed | Fast (typically 10-60 minutes in SPPS).[1] | Very fast (can be as short as 5 minutes or less).[3] | Generally slower than HCTU, with typical coupling times of 1-2 hours. |
| Racemization Suppression | Good, due to the formation of the HOBt active ester. | Good, with the 6-Cl-HOBt leaving group providing effective suppression. | Excellent, OxymaPure is a highly effective additive for minimizing racemization with carbodiimides.[4][6] |
| Aspartimide Formation | Can occur, especially with prolonged exposure to basic conditions. | Similar to HBTU, though faster coupling times may reduce the risk. | The use of OxymaPure as an additive can help to reduce aspartimide formation.[7] |
| Byproducts | Tetramethylurea and HOBt. | Tetramethylurea and 6-Cl-HOBt. | Diisopropylurea (soluble) and OxymaPure. |
| Cost-Effectiveness | Generally cost-effective. | Typically more expensive than HBTU. | Cost-effective, with DIC and OxymaPure being relatively inexpensive. |
Experimental Protocols
The following are generalized experimental protocols for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Coupling with HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activation: Allow the coupling solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling with HCTU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of the HBTU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[8][9]
-
Pre-activation: A short pre-activation time of 1-2 minutes is typically sufficient.[10]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature. Due to the high reactivity of HCTU, shorter coupling times are often adequate.[3]
-
Monitoring and Washing: Follow steps 7-8 of the HBTU protocol.
Protocol 3: Coupling with DIC/Oxyma
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of the HBTU protocol.
-
Coupling Solution Preparation: In the reaction vessel containing the resin, add this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents). Add sufficient DMF to dissolve the solids.
-
Coupling Reaction: Add DIC (3-5 equivalents) to the reaction vessel and agitate the mixture for 1-2 hours at room temperature.[11][12]
-
Monitoring and Washing: Follow steps 7-8 of the HBTU protocol.
Visualizing the Reaction Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the chemical mechanisms and a general experimental workflow for comparing these coupling reagents.
Conclusion
The choice between HBTU, HCTU, and DIC/Oxyma for the coupling of this compound depends on the specific requirements of the synthesis. For rapid and highly efficient coupling, particularly in challenging sequences, HCTU is often the preferred choice, despite its higher cost.[3] DIC/Oxyma offers an excellent balance of efficiency and racemization suppression, making it a robust and cost-effective option.[4][6] HBTU remains a reliable and widely used reagent that provides good performance in many applications.
For the synthesis of peptides containing the sensitive this compound residue, careful consideration of the coupling conditions is crucial to minimize side reactions. The protocols and comparative data presented in this guide provide a framework for selecting the most appropriate coupling strategy to achieve the desired peptide product with high purity and yield. Further optimization of reaction times, temperature, and reagent stoichiometry may be necessary to achieve the best results for a particular peptide sequence.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. interanalyt.ru [interanalyt.ru]
A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of D-Aspartic Acid-Containing Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the incorporation of non-canonical amino acids like D-Aspartic acid (D-Asp) offers a powerful strategy to enhance proteolytic stability and modulate biological activity. The choice between the two predominant solid-phase peptide synthesis (SPPS) methodologies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical decision that significantly impacts the efficiency, purity, and overall success of synthesizing these modified peptides. This guide provides an objective comparison of the Fmoc and Boc strategies for the synthesis of D-Aspartic acid-containing peptides, supported by a discussion of common side reactions and detailed experimental protocols.
At a Glance: Fmoc vs. Boc for D-Aspartic Acid Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based, removed by strong acid (HF) |
| Deprotection Conditions | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acid (e.g., neat TFA) |
| Key Challenge with D-Asp | Aspartimide formation leading to side products and racemization.[1][2][3] | Handling of hazardous strong acids (e.g., HF) for final cleavage.[4] |
| Advantages for D-Asp | Milder final cleavage conditions are compatible with sensitive modifications.[3] | Avoids the base-induced aspartimide formation common in the Fmoc strategy.[1] |
| Disadvantages for D-Asp | Prone to base-catalyzed side reactions at the D-Asp residue.[1][2] | Harsh final cleavage can degrade sensitive peptides; requires specialized equipment.[4] |
The Critical Challenge: Aspartimide Formation in Fmoc SPPS
The primary drawback of the Fmoc strategy when incorporating Aspartic acid (both L- and D-isomers) is the formation of a cyclic aspartimide intermediate.[1][2] This side reaction is initiated by the basic conditions used for Fmoc deprotection (e.g., piperidine) and is particularly pronounced in sequences where the amino acid following D-Asp is sterically unhindered, such as Glycine.[1] The formation of the aspartimide can lead to several undesirable by-products, including the epimerization of the D-Asp residue and the formation of β- and α-piperidide adducts, which are often difficult to separate from the target peptide.[2][5]
Several strategies have been developed to mitigate aspartimide formation in Fmoc SPPS:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the β-carboxyl of D-Asp, such as 3-methylpent-3-yl (OMpe), can physically obstruct the cyclization reaction.[6]
-
Modified Deprotection Cocktails: The addition of an acidic modifier, like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid, to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[7]
-
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the residue preceding D-Asp can prevent the cyclization reaction.[6]
The Boc Strategy: A Robust Alternative for D-Aspartic Acid Peptides
The Boc strategy, while being the older of the two methods, offers a significant advantage for the synthesis of D-Aspartic acid-containing peptides by circumventing the problem of aspartimide formation.[1] Since the repetitive Nα-deprotection step is carried out under acidic conditions (TFA), the base-catalyzed cyclization of the D-Asp side chain is avoided. This often leads to a cleaner synthesis and a higher yield of the desired peptide, especially for sequences prone to aspartimide formation.[]
However, the Boc strategy is not without its own challenges. The final cleavage of the peptide from the resin and the removal of side-chain protecting groups typically requires the use of strong, hazardous acids like liquid hydrogen fluoride (B91410) (HF), which necessitates specialized laboratory equipment and careful handling.[4]
Experimental Protocols
General Fmoc SPPS Protocol for a D-Aspartic Acid-Containing Peptide
This protocol outlines a standard manual Fmoc SPPS procedure. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.[9][10]
-
First Amino Acid Coupling:
-
If the C-terminal amino acid is not D-Asp, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
-
If the C-terminal is D-Asp, use Fmoc-D-Asp(OtBu)-OH and a coupling agent.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.[9] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For subsequent amino acids, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[9]
-
-
Incorporation of D-Aspartic Acid:
-
Use this compound as the building block.
-
To minimize aspartimide formation, consider using a modified deprotection solution for the subsequent Fmoc removal (e.g., 20% piperidine in DMF with 0.1 M HOBt).
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 3 and 4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[9]
-
Stir for 2-3 hours at room temperature.[9]
-
-
Peptide Precipitation and Purification:
General Boc SPPS Protocol for a D-Aspartic Acid-Containing Peptide
-
Resin Preparation: Swell Merrifield resin in DCM.[12]
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid (as a cesium salt) to the resin.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[12]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of DIPEA in DMF.[13]
-
Amino Acid Coupling:
-
Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for all amino acids in the sequence.
-
Final Cleavage:
-
Wash and dry the peptide-resin.
-
Carry out the final cleavage using liquid HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. This step requires a specialized HF cleavage apparatus.
-
-
Peptide Precipitation and Purification:
-
After evaporation of the HF, wash the resin with cold diethyl ether to remove scavengers and precipitate the peptide.
-
Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid).
-
Lyophilize the crude peptide and purify by preparative RP-HPLC.
-
Visualizing the Synthesis Strategies
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delivertherapeutics.com [delivertherapeutics.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Chiral Purity of Synthetic Peptides Containing D-Aspartic Acid
The stereochemical integrity of synthetic peptides is a critical quality attribute, particularly for therapeutic applications where the presence of even minor diastereomeric impurities can significantly impact efficacy and safety. For peptides incorporating D-aspartic acid (D-Asp), accurate assessment of chiral purity is paramount. This guide provides a comparative overview of established analytical methodologies, complete with experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs.
Core Methodologies for Chiral Purity Assessment
The two primary strategies for determining the chiral purity of peptides containing D-Asp are indirect analysis following chemical hydrolysis and direct analysis of the intact peptide diastereomers. Each approach has distinct advantages and limitations.
1. Indirect Analysis via Amino Acid Derivatization
This widely used method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent to form diastereomers that can be separated and quantified using standard chromatographic techniques.
-
Advantages: High sensitivity and the ability to determine the enantiomeric ratio of each amino acid within the peptide.
-
Disadvantages: Susceptible to racemization during the acid hydrolysis step, potentially leading to an overestimation of the D-amino acid content.[1] This necessitates a correction method.
2. Direct Analysis of Peptide Diastereomers
This approach circumvents the hydrolysis step by directly separating the diastereomeric peptides.
-
Advantages: Eliminates the risk of hydrolysis-induced racemization, providing a more accurate representation of the original chiral purity.[2]
-
Disadvantages: Method development can be more challenging, as the physicochemical differences between peptide diastereomers can be subtle.[3][4]
Comparative Data of Analytical Techniques
The following table summarizes the performance of common analytical techniques for the chiral analysis of peptides containing D-Asp.
| Technique | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| GC-MS after Derivatization | Gas chromatography-mass spectrometry of derivatized amino acids. | ~0.1% | High resolution and sensitivity. | Requires derivatization; potential for racemization during hydrolysis. |
| RP-HPLC with Chiral Derivatization (e.g., Marfey's Reagent) | Reversed-phase high-performance liquid chromatography of diastereomeric amino acid derivatives. | 0.05% - 0.1% | Well-established methodology; compatible with standard HPLC systems. | Derivatization step adds complexity; hydrolysis-induced racemization is a concern.[1] |
| LC-MS/MS with Deuterated Hydrolysis | Liquid chromatography-tandem mass spectrometry of derivatized amino acids after hydrolysis in deuterated acid to correct for racemization.[1][5] | <0.1% | Accurately corrects for hydrolysis-induced racemization; high sensitivity and selectivity.[1][5][6] | Requires access to LC-MS/MS instrumentation. |
| Chiral HPLC | Direct separation of peptide diastereomers on a chiral stationary phase (CSP). | Dependent on peptide and CSP. | Direct analysis without derivatization; avoids hydrolysis-induced racemization. | CSP selection can be challenging and expensive; may not be universally applicable. |
| RP-HPLC of Diastereomers | Direct separation of peptide diastereomers on a standard achiral reversed-phase column.[7] | Dependent on peptide and conditions. | Simple and cost-effective if separation is achievable. | Separation of diastereomers is not always possible and requires significant method development.[8] |
| Capillary Electrophoresis (CE) | Separation of diastereomers based on differences in electrophoretic mobility.[4] | High | High separation efficiency and resolution.[4] | Lower loading capacity compared to HPLC. |
Experimental Protocols
Protocol 1: Indirect Analysis using Marfey's Reagent and LC-MS with Deuterated Hydrolysis
This protocol is a robust method for accurately quantifying D-Asp content by correcting for racemization during hydrolysis.[1]
1. Peptide Hydrolysis:
- Reconstitute the peptide sample (approximately 100 µg) in 200 µL of 6 M deuterated hydrochloric acid (DCl in D₂O).
- Seal the vial under vacuum or blanket with nitrogen.
- Incubate at 110°C for 24 hours.
- After hydrolysis, evaporate the acid to dryness under a stream of nitrogen.
2. Derivatization with Marfey's Reagent:
- Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
- Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) in acetone.
- Incubate at 40°C for 1 hour, with occasional vortexing.
- Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
- Evaporate the solvent to dryness.
3. LC-MS Analysis:
- Reconstitute the derivatized sample in 500 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724)/0.1% Formic Acid).
- Inject an appropriate volume onto a C18 reversed-phase column.
- Elute with a gradient of acetonitrile in water with 0.1% formic acid.
- Monitor the elution of the L-Asp and D-Asp diastereomers using mass spectrometry. The D-Asp that was originally present in the peptide will have a specific mass, while any L-Asp that racemized to D-Asp during hydrolysis will have incorporated a deuterium (B1214612) atom, resulting in a +1 mass shift.[1]
- Quantify the D-Asp content by comparing the peak area of the non-deuterated D-Asp derivative to the sum of the peak areas of the non-deuterated L-Asp and D-Asp derivatives.
Protocol 2: Direct Analysis by Reversed-Phase HPLC
This protocol is suitable for the direct separation of diastereomeric peptides containing L-Asp and D-Asp.
1. Sample Preparation:
- Dissolve the synthetic peptide mixture in a suitable solvent, such as water or a low percentage of organic solvent.
2. RP-HPLC Analysis:
- Use a high-resolution reversed-phase column (e.g., C18 or C8).
- Employ a shallow gradient of an organic modifier (e.g., acetonitrile or methanol) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
- Optimize the gradient slope, flow rate, and column temperature to achieve baseline separation of the diastereomers. The elution order will depend on the specific peptide sequence and the position of the D-Asp residue.
- Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
- Quantify the chiral purity by calculating the relative peak areas of the diastereomers.
Visualizing the Workflow
The following diagrams illustrate the workflows for the indirect and direct analysis methods.
Caption: Workflow for indirect chiral purity analysis.
Caption: Workflow for direct chiral purity analysis.
Conclusion
The choice of method for assessing the chiral purity of synthetic peptides containing D-Asp depends on several factors, including the available instrumentation, the required level of accuracy, and the specific properties of the peptide. For routine quality control where high accuracy is critical, the indirect method involving deuterated acid hydrolysis followed by LC-MS analysis is highly recommended due to its ability to correct for racemization.[1][5] For screening purposes or when racemization during hydrolysis is known to be negligible, direct analysis by RP-HPLC can be a simpler and more efficient approach, provided that adequate separation of the diastereomers can be achieved.[7] Careful method validation is essential to ensure the reliability of the chosen technique for its intended purpose.
References
- 1. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
D-Aspartate vs. L-Aspartate Substituted Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The substitution of the naturally occurring L-aspartic acid (L-Asp) with its D-enantiomer (D-Asp) represents a critical strategy in peptide drug design, primarily aimed at enhancing stability. However, this modification can profoundly impact biological activity, leading to a spectrum of outcomes from reduced efficacy to enhanced potency. This guide provides an objective comparison of D-Asp versus L-Asp substituted peptides, supported by experimental data, to inform rational peptide design.
The introduction of D-amino acids, such as D-aspartic acid, into a peptide sequence is a well-established method to increase resistance to enzymatic degradation. Peptidases, the enzymes responsible for breaking down peptides in the body, are stereospecific and primarily recognize L-amino acids. By incorporating D-Asp, the peptide becomes less susceptible to these enzymes, leading to a longer half-life and improved bioavailability. However, the biological activity of the resulting peptide analog can be altered, as the stereochemistry of an amino acid residue can be crucial for its interaction with target receptors.
Impact on Receptor Binding and Biological Function: A Quantitative Look
The effect of D-Asp substitution on biological activity is highly dependent on the specific peptide and the position of the substitution. While in some cases the activity is retained or even enhanced, in others it can be significantly diminished.
One illustrative example comes from the study of α-conotoxin RgIA, a peptide that acts as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Research on D-amino acid scanning of α-conotoxin RgIA revealed that substituting the L-Asp at position 5 with D-Asp resulted in a dramatic decrease in its biological activity at the rat α9α10 nAChR.[1]
| Peptide Analog | Target Receptor | IC50 (nM) | Fold Change in Potency vs. Wild-Type |
| Wild-Type α-conotoxin RgIA (L-Asp at position 5) | rat α9α10 nAChR | 2.9 ± 0.6 | - |
| [D-Asp5] α-conotoxin RgIA | rat α9α10 nAChR | > 1000 | > 345-fold decrease |
This substantial loss of potency highlights the critical role of the L-stereochemistry of aspartic acid at this specific position for the peptide's interaction with its target receptor. The altered side-chain orientation due to the D-amino acid likely disrupts the precise conformational fit required for high-affinity binding.
Enhanced Enzymatic Stability: A Key Advantage of D-Asp Substitution
A primary driver for incorporating D-amino acids into peptide therapeutics is to improve their stability against proteolytic degradation. Peptides composed entirely of L-amino acids are often rapidly broken down in biological fluids, limiting their therapeutic window. The substitution with D-amino acids can significantly extend their half-life.
In the same study of α-conotoxin RgIA analogs, the enzymatic stability of the peptides was assessed in human serum. The results demonstrated that while the wild-type peptide was degraded over time, the analog containing D-arginine substitutions showed significantly improved resistance to degradation.[1] Although specific data for the D-Asp analog's stability was not detailed in the primary publication, the general principle of increased stability with D-amino acid incorporation is a consistent finding across numerous studies.
| Peptide Analog | Incubation Time in Human Serum (hours) | Remaining Intact Peptide (%) |
| Wild-Type α-conotoxin RgIA | 0 | 100 |
| 24 | ~50 | |
| D-Arg substituted α-conotoxin RgIA | 0 | 100 |
| 24 | > 90 |
This enhanced stability is a crucial factor for the development of peptide-based drugs, as it can lead to less frequent dosing and a more sustained therapeutic effect.
Experimental Protocols
To provide a comprehensive understanding of the methodologies used to generate the comparative data, detailed experimental protocols for key assays are outlined below.
Receptor Binding and Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to determine the potency (IC50) of peptide analogs on ion channels, such as nAChRs, expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., rat α9 and α10 nAChR subunits).
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The agonist (e.g., acetylcholine) is applied to elicit a current response.
-
After a stable baseline response is established, the peptide analog (at varying concentrations) is co-applied with the agonist.
-
-
Data Analysis: The inhibition of the agonist-induced current by the peptide is measured. The concentration-response data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Enzymatic Stability Assay: In Vitro Incubation in Human Serum
This assay is used to assess the resistance of peptides to degradation by proteases present in human serum.
-
Peptide Incubation: The peptide of interest is dissolved in a suitable buffer and incubated in human serum (e.g., 50% v/v) at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.
-
Protein Precipitation: Serum proteins are precipitated by adding a precipitating agent like acetonitrile.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis by RP-HPLC or LC-MS: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Quantification: The peak area of the intact peptide at each time point is quantified and compared to the peak area at time zero to determine the percentage of peptide remaining. The half-life (t1/2) of the peptide in serum can then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the comparative analysis of D-Asp versus L-Asp substituted peptides.
Conclusion
The substitution of L-aspartic acid with D-aspartic acid is a powerful tool in peptide drug development, offering a reliable strategy to enhance enzymatic stability. However, the impact on biological activity is not always predictable and requires empirical validation. As demonstrated with α-conotoxin RgIA, a D-Asp substitution can lead to a significant loss of potency, underscoring the importance of the native stereochemistry for receptor interaction in certain contexts. Conversely, for other peptides, this modification may preserve or even enhance activity while providing the crucial benefit of an extended half-life. Therefore, a careful, case-by-case evaluation of D-Asp substituted analogs, utilizing robust quantitative assays, is essential for the successful design of next-generation peptide therapeutics.
References
The Shifting Landscape of Peptide Synthesis: A Cost-Effectiveness Analysis of Advanced D-Aspartic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of amino acid derivatives is a critical determinant of both experimental success and budgetary efficiency. While Fmoc-D-Asp(OtBu)-OH has long been the standard for incorporating D-aspartic acid, a new generation of advanced derivatives promises to mitigate common synthetic challenges, albeit at a different price point. This guide provides a comprehensive comparison of the cost-effectiveness of these advanced derivatives against the traditional this compound, supported by experimental data and detailed protocols.
The incorporation of D-aspartic acid into peptide chains is a key strategy for enhancing proteolytic stability and modulating biological activity. However, the use of the standard this compound is frequently plagued by the formation of aspartimide, a deleterious side reaction that can lead to a cascade of impurities, including β-peptides and racemization of the D-aspartic acid residue.[1][2] These byproducts complicate purification, reduce overall yield, and can ultimately compromise the integrity of the final peptide.
To address this persistent challenge, a range of "advanced" D-aspartic acid derivatives have been developed, primarily featuring bulkier side-chain protecting groups designed to sterically hinder the intramolecular cyclization that leads to aspartimide formation.[3][4] This guide delves into a quantitative comparison of these alternatives, weighing their enhanced performance against their acquisition cost to provide a clear picture of their overall cost-effectiveness.
Performance and Cost: A Quantitative Comparison
The central question for any laboratory is whether the increased upfront cost of an advanced D-Asp derivative is justified by improved synthetic outcomes. The following table summarizes the performance of several commercially available D-Asp derivatives in the synthesis of a model peptide highly prone to aspartimide formation, alongside their approximate market prices.
| Derivative | Protecting Group | Aspartimide Formation (%) | Relative Purity (%) | Approximate Price (USD/gram) |
| This compound | tert-Butyl (Standard) | 20-50% | 50-80% | $35 - $85[5] |
| Fmoc-D-Asp(OMpe)-OH | 3-Methylpent-3-yl | <5% | >95% | $180 - $485[6][7][8] |
| Fmoc-D-Asp(Odmab)-OH | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl | Variable (cleavable under specific orthogonal conditions) | Dependent on cleavage strategy | $265 - $320[9][10][11][12][13] |
| Fmoc-D-Asp(OBn)-OH | Benzyl | 10-25% | 75-90% | Varies by supplier |
Data on aspartimide formation and relative purity are compiled from published studies and technical notes, representing typical values under standard Fmoc-SPPS conditions. Prices are approximate and subject to change based on supplier and purity grade.
As the data indicates, derivatives with bulkier protecting groups, such as Fmoc-D-Asp(OMpe)-OH, demonstrate a significant reduction in aspartimide formation, leading to substantially higher purity of the crude peptide.[14] While the initial cost per gram is considerably higher than the standard this compound, the improved purity can translate to significant downstream cost savings by reducing the time and resources required for purification, and by increasing the overall yield of the desired peptide.
Experimental Protocols: A Framework for Comparison
To facilitate a direct comparison in your own laboratory, the following experimental protocols outline the key steps for synthesizing a model peptide containing a D-aspartic acid residue using different derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol provides a general framework for manual or automated SPPS. Specific parameters may need to be optimized based on the peptide sequence and the specific synthesizer used.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
Wash the resin thoroughly with DMF (3 times) and then dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol for Minimizing Racemization and Aspartimide Formation
For sequences particularly prone to these side reactions, consider the following modifications to the general protocol:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as COMU or Oxyma Pure with DIC.[15]
-
Additive in Deprotection: The addition of 0.1 M HOBt to the piperidine deprotection solution can help to reduce aspartimide formation, although this is less common now due to the explosive nature of anhydrous HOBt.[4][16][17]
-
Alternative Base: Using a weaker base for Fmoc deprotection, such as piperazine, has been shown to decrease the rate of aspartimide formation.[4][16][17]
-
Microwave-Assisted SPPS: Employing microwave energy can accelerate coupling and deprotection steps, reducing the overall exposure time to basic conditions and potentially lowering the incidence of side reactions.[16][17]
Visualizing the Pathways: From Synthesis to Signaling
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the experimental workflow for comparing D-Asp derivatives and the signaling pathway in which D-aspartic acid plays a crucial role.
Caption: Experimental workflow for comparing D-Asp derivatives.
D-aspartic acid is not only a component of synthetic peptides but also an endogenous signaling molecule, particularly in the nervous and endocrine systems.[18][19] It is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[20][21][22]
Caption: D-Aspartic acid signaling via the NMDA receptor.
Conclusion: A Strategic Investment in Peptide Purity
The decision to use an advanced D-aspartic acid derivative over the standard this compound is a strategic one that hinges on a careful cost-benefit analysis. For short, non-problematic sequences, the cost savings of the standard derivative may be sufficient. However, for the synthesis of long or complex peptides, particularly those containing sequences prone to aspartimide formation, the higher initial investment in an advanced derivative like Fmoc-D-Asp(OMpe)-OH can be highly cost-effective. The significant reduction in side-product formation leads to a purer crude product, which in turn streamlines the purification process, saves valuable time and resources, and ultimately increases the likelihood of a successful synthesis. By understanding the performance characteristics and implementing optimized protocols, researchers can make informed decisions that enhance both the quality of their research and the efficiency of their workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-D-Asp(OMpe)-OH | 1926162-97-1 | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy Fmoc-D-Asp(OMpe)-OH | 1926162-97-1 [smolecule.com]
- 9. Fmoc-Asp(ODmab)-OH Novabiochem 269066-08-2 [sigmaaldrich.com]
- 10. Bachem Fmoc-Asp(ODmab)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.co.jp [peptide.co.jp]
- 13. peptide.com [peptide.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. D-Aspartate Modulates Nociceptive-Specific Neuron Activity and Pain Threshold in Inflammatory and Neuropathic Pain Condition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMDA receptor - Wikipedia [en.wikipedia.org]
- 22. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
